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Foundational

An In-depth Technical Guide to the Tautomeric Equilibrium of 3-Hydroxy-5-nitropyridin-2(1H)-one and 2,3-dihydroxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the tautomeric equilibrium between 3-Hydroxy-5-nitropyridin-2(1H)-one and 2,3-dihydroxy-5-nitropyridine....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the tautomeric equilibrium between 3-Hydroxy-5-nitropyridin-2(1H)-one and 2,3-dihydroxy-5-nitropyridine. As a senior application scientist, the following sections synthesize theoretical principles with practical, field-proven methodologies to empower researchers in their study of this critical chemical phenomenon. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Dynamic Nature of Pyridinone Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of many heterocyclic compounds. In the realm of drug discovery and development, understanding and controlling tautomeric equilibria is paramount, as different tautomers can exhibit distinct pharmacological profiles, toxicities, and metabolic fates.

This guide focuses on the specific tautomeric relationship between the lactam form, 3-hydroxy-5-nitropyridin-2(1H)-one, and the lactim form, 2,3-dihydroxy-5-nitropyridine. The presence of a nitro group, a potent electron-withdrawing substituent, on the pyridinone ring significantly influences the electronic distribution and, consequently, the position of the tautomeric equilibrium.[1][2] A thorough understanding of this equilibrium is crucial for predicting molecular behavior in various environments, from in vitro assays to complex biological systems.

The general tautomerization between a hydroxypyridine and a pyridone is a well-documented phenomenon.[3][4] The pyridone form is often favored in both solution and the solid state due to intermolecular hydrogen bonding.[5][6]

The Tautomeric Equilibrium: A Delicate Balance

The equilibrium between 3-hydroxy-5-nitropyridin-2(1H)-one and 2,3-dihydroxy-5-nitropyridine is a dynamic process involving the migration of a proton between the exocyclic oxygen and the ring nitrogen or the second exocyclic oxygen.

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Several factors can influence the position of this equilibrium, each contributing to the relative stability of the tautomers:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent are critical. Polar protic solvents, such as water and alcohols, can stabilize the more polar pyridone (lactam) tautomer through hydrogen bonding.[4][7][8] Conversely, non-polar solvents tend to favor the less polar hydroxypyridine (lactim) form. The study of solvent effects can be approached using solvatochromic shifts in UV-Vis spectroscopy.[9]

  • pH: The acidity or basicity of the medium can significantly shift the equilibrium. At different pH values, the molecule can exist as neutral species, cations, or anions, each with its own preferred tautomeric form. Spectroscopic analysis at various pH levels is a common method to evaluate these shifts.[10]

  • Substituent Effects: The electronic nature of substituents on the pyridine ring plays a crucial role. The electron-withdrawing nitro group (-NO₂) in the 5-position influences the acidity of the N-H and O-H protons, thereby affecting the tautomeric preference.[1]

  • Temperature: Temperature can alter the equilibrium constant of the tautomerization process, although this effect is often less pronounced than solvent or pH effects.

Experimental Characterization of the Tautomeric Equilibrium

A multi-faceted experimental approach is essential for a comprehensive understanding of the tautomeric equilibrium. The following protocols are designed to provide robust and reproducible data.

UV/Visible Spectroscopy

UV/Vis spectroscopy is a powerful and accessible technique for quantifying the relative concentrations of tautomers in solution, as each tautomer typically exhibits a distinct absorption spectrum.[9][11]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a non-polar solvent where one tautomer is expected to predominate (e.g., cyclohexane or dioxane). Prepare a series of solutions in solvents of varying polarity (e.g., acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV/Vis absorption spectra for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the characteristic absorption maxima (λmax) for each tautomer. The hydroxypyridine form typically absorbs at shorter wavelengths compared to the pyridone form.

    • The appearance of isosbestic points in the spectra upon changing solvent polarity or pH is a strong indicator of a two-component equilibrium.

    • The relative amounts of the two forms in different solvents can be determined, providing insight into the influence of the solvent on the equilibrium.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to identify the predominant tautomer in a given solvent.[14] For a close analog, 2-hydroxy-5-nitropyridine, NMR data suggested the keto-form is favored.[15][16]

Experimental Protocol:

  • Sample Preparation: Dissolve the compound in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Data Acquisition:

    • Acquire ¹H NMR spectra to observe the chemical shifts and coupling constants of the aromatic and exchangeable (N-H, O-H) protons. The chemical shift of the proton attached to the nitrogen or oxygen will be highly dependent on the tautomeric form.

    • Acquire ¹³C NMR spectra. The chemical shift of the carbonyl carbon in the pyridone form is a key diagnostic signal, typically appearing in the range of 160-180 ppm.

    • Advanced 2D NMR techniques (e.g., HSQC, HMBC) can be employed for unambiguous signal assignment.

  • Data Analysis: Compare the observed chemical shifts with those of model compounds where the tautomeric form is "fixed" (e.g., N-methylated or O-methylated derivatives). This comparison allows for a definitive assignment of the predominant tautomer.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[17][18] For 2-hydroxy-5-nitropyridine, an X-ray diffraction study revealed that it exists in the oxo-form in the solid state.[13][15]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Data Collection and Structure Refinement: Collect diffraction data using a single-crystal X-ray diffractometer. The resulting data is used to solve and refine the crystal structure.

  • Structural Analysis: The refined structure will reveal the precise location of all atoms, including the hydrogen atom involved in the tautomerism, thus unequivocally identifying the tautomer present in the crystal lattice.

Computational Modeling: A Predictive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.[16][19][20]

Computational Workflow:

Computational_Workflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc solvation Incorporate Solvent Effects (e.g., PCM, SMD) freq_calc->solvation energy_calc Calculate Relative Energies (ΔG) solvation->energy_calc spec_sim Simulate Spectra (NMR, UV-Vis) energy_calc->spec_sim comparison Compare with Experimental Data spec_sim->comparison conclusion Determine Predominant Tautomer comparison->conclusion

Caption: A typical computational workflow for studying tautomerism.

Methodology Details:

  • Structure Preparation: Build the 3D structures of both the 3-hydroxy-5-nitropyridin-2(1H)-one and 2,3-dihydroxy-5-nitropyridine tautomers.

  • Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • Solvation Modeling: To account for solvent effects, perform calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM). This is crucial for accurately predicting the tautomeric equilibrium in solution.[21]

  • Energy Calculations: Calculate the Gibbs free energies (G) of both tautomers in the gas phase and in solution. The relative energy difference (ΔG) will indicate the more stable tautomer under those conditions.

  • Spectra Simulation: Simulate NMR chemical shifts and UV-Vis absorption spectra for each tautomer. Comparing these simulated spectra with experimental data provides a powerful method for validating the computational results and assigning the observed signals to the correct tautomer.[11]

Synthesis of 3-Hydroxy-5-nitropyridin-2(1H)-one and its Derivatives

General Synthetic Strategies:

  • Nitration of a Hydroxypyridine Precursor: Direct nitration of a suitable hydroxypyridine is a common approach.[2][22][23] For instance, 3-hydroxypyridine can be nitrated using a mixture of nitric and sulfuric acids.

  • From Aminonitropyridines: Hydrolysis of an aminonitropyridine can yield the corresponding hydroxynitropyridine. For example, 2-amino-5-nitropyridine can be refluxed with sodium hydroxide to produce 2-hydroxy-5-nitropyridine.[24]

Data Summary and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothetical UV/Vis Absorption Data

SolventTautomerλmax (nm)Molar Absorptivity (ε)
Cyclohexane2,3-dihydroxy-5-nitropyridine~280-
Ethanol3-Hydroxy-5-nitropyridin-2(1H)-one~320-
Water3-Hydroxy-5-nitropyridin-2(1H)-one~325-

Table 2: Expected ¹³C NMR Chemical Shift Ranges

Functional GroupTautomerExpected Chemical Shift (ppm)
Carbonyl (C=O)3-Hydroxy-5-nitropyridin-2(1H)-one160 - 180
C-OH2,3-dihydroxy-5-nitropyridine150 - 165

Conclusion and Future Directions

The tautomeric equilibrium of 3-hydroxy-5-nitropyridin-2(1H)-one and 2,3-dihydroxy-5-nitropyridine is a multifaceted phenomenon governed by a delicate interplay of solvent, pH, and electronic effects. A combined experimental and computational approach, as outlined in this guide, is essential for a thorough characterization of this equilibrium. Understanding the factors that control the tautomeric preference is of fundamental importance for the rational design of novel bioactive molecules with optimized properties.

Future research could explore the impact of other substituents on the pyridine ring, the kinetics of the tautomerization process, and the specific interactions of each tautomer with biological targets. Such studies will undoubtedly contribute to a deeper understanding of the role of tautomerism in medicinal chemistry and materials science.

References

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  • Ribeiro da Silva, M. A. V., & Matos, M. A. R. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium.
  • Ribeiro da Silva, M. A. V., & Matos, M. A. R. (2013, November 8). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A.
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  • Benchchem. (n.d.). Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview.
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Exploratory

An In-depth Technical Guide to the pKa and Acidity of 3-Hydroxy-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract Theoretical Framework: Understanding the Acidity of 3-Hydroxy-5-nitropyridin-2(1H)-one The acidity of 3-Hydroxy-5-nitropyridin-2(1H)-one is a compl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theoretical Framework: Understanding the Acidity of 3-Hydroxy-5-nitropyridin-2(1H)-one

The acidity of 3-Hydroxy-5-nitropyridin-2(1H)-one is a complex interplay of its constituent functional groups and their positions on the pyridinone ring. To fully grasp its pKa, we must consider tautomerism and the electronic effects of the hydroxyl, nitro, and carbonyl groups.

Tautomerism

3-Hydroxy-5-nitropyridin-2(1H)-one can exist in two principal tautomeric forms: the 3-hydroxy-2-pyridone form and the 2,3-dihydroxypyridine form. In most solvents, particularly polar ones, the pyridone form is generally favored for 2- and 4-hydroxypyridines due to the stability conferred by the amide-like character and the strong C=O bond.[1][2] For 2-hydroxy-5-nitropyridine, the keto tautomer is also favored.[3] Given these precedents, it is highly probable that 3-Hydroxy-5-nitropyridin-2(1H)-one predominantly exists in the pyridone tautomer.

Tautomeric equilibrium of 3-Hydroxy-5-nitropyridin-2(1H)-one.
Electronic Effects of Substituents

The acidity of the hydroxyl group is significantly influenced by the electron-withdrawing or electron-donating nature of the other substituents on the ring.

  • Pyridone Carbonyl Group: The carbonyl group at the 2-position is electron-withdrawing, which contributes to the acidity of the N-H proton and can influence the overall electron density of the ring.

  • Nitro Group: The nitro group at the 5-position is a very strong electron-withdrawing group, both through inductive and resonance effects.[4] This potent electron withdrawal significantly depletes electron density from the pyridine ring, thereby stabilizing the conjugate base formed upon deprotonation of the hydroxyl group. This stabilization leads to a substantial increase in acidity, and therefore a lower pKa value.

  • Hydroxyl Group: The 3-hydroxyl group is the primary acidic proton of interest. Its acidity is enhanced by the cumulative electron-withdrawing effects of the carbonyl and nitro groups.

Electronic effects influencing the acidity of the 3-hydroxyl group.
Predicted pKa Values

Based on the pKa values of related compounds, we can estimate the pKa of 3-Hydroxy-5-nitropyridin-2(1H)-one.

CompoundRelevant pKaReference
3-Hydroxypyridine8.75 (for the hydroxyl group)[5]
2-Pyridone11.65 (for the N-H proton)[6]
3-Hydroxy-2-pyridone (Predicted)9.00[7]
2-Amino-5-nitropyridine (Predicted)2.82[8]

The presence of the strongly electron-withdrawing nitro group is expected to significantly lower the pKa of the 3-hydroxyl group compared to 3-hydroxypyridine (pKa 8.75) and the predicted value for 3-hydroxy-2-pyridone (pKa 9.00). The pKa of 2-Amino-5-nitropyridine (predicted at 2.82) illustrates the profound acidifying effect of a nitro group on a pyridine ring. Therefore, it is reasonable to predict that the pKa of the 3-hydroxyl group in 3-Hydroxy-5-nitropyridin-2(1H)-one will be substantially lower than 9, likely in the range of 4-6. The pKa of the N-H proton of the pyridone ring is also expected to be lower than that of 2-pyridone (11.65) due to the influence of the nitro group.

Experimental Determination of pKa

Accurate determination of the pKa value requires empirical measurement. The following are detailed protocols for two common and reliable methods: potentiometric titration and UV-Vis spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly precise method for pKa determination, involving the gradual addition of a titrant to a solution of the analyte and monitoring the resulting change in pH.[9]

  • Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Sample Preparation:

    • Accurately weigh a sample of 3-Hydroxy-5-nitropyridin-2(1H)-one to prepare a solution of known concentration (e.g., 1-10 mM) in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be for that specific solvent system.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength.[10]

  • Titration:

    • Place the sample solution in a thermostatted vessel and stir continuously.

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.

    • Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point. This can be determined from the midpoint of the buffer region or by calculating the first and second derivatives of the titration curve to identify the inflection point.[11]

potentiometric_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Analyte Solution (with background electrolyte) Calibrate->Prepare_Sample Titrate Titrate with Standardized Acid or Base Prepare_Sample->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine_pKa Determine pKa from Half-Equivalence Point Plot->Determine_pKa

Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the ionizable group, as the UV-Vis absorbance spectrum will change with pH.[12]

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

  • Sample Preparation: Prepare a stock solution of 3-Hydroxy-5-nitropyridin-2(1H)-one in a suitable solvent (e.g., DMSO).

  • Spectral Measurement:

    • Add a small, constant volume of the stock solution to each buffer solution to achieve the same final concentration.

    • Measure the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each solution.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance difference between the fully protonated and deprotonated forms.

    • Plot absorbance at these wavelengths against pH.

    • The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.[13][14]

Data Summary and Interpretation

The experimental data should be carefully analyzed to determine the pKa value(s) of 3-Hydroxy-5-nitropyridin-2(1H)-one. It is possible that two pKa values will be observed, one for the 3-hydroxyl group and another for the N-H proton of the pyridone ring.

Table of Expected and Related pKa Values:

CompoundFunctional GrouppKa ValueMethodReference
3-Hydroxy-5-nitropyridin-2(1H)-one 3-Hydroxyl ~ 4-6 (Predicted) Theoretical-
3-Hydroxy-5-nitropyridin-2(1H)-one N-H ~ 9-11 (Predicted) Theoretical-
3-HydroxypyridineHydroxyl8.75Experimental[5]
2-PyridoneN-H11.65Experimental[6]
3-Hydroxy-2-pyridone-9.00Predicted[7]

Conclusion

The acidity of 3-Hydroxy-5-nitropyridin-2(1H)-one is a critical parameter for its application in drug development and other areas of chemical research. While direct experimental data is not currently available, a thorough understanding of its structure, tautomerism, and the electronic effects of its substituents allows for a reasoned prediction of its pKa values. The 3-hydroxyl group is expected to be significantly more acidic than in the parent 3-hydroxypyridine due to the strong electron-withdrawing nature of the 5-nitro group. The detailed experimental protocols provided in this guide for potentiometric titration and UV-Vis spectroscopy offer robust methods for the empirical determination of these pKa values, enabling researchers to accurately characterize this important molecule.

References

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  • El-Gindy, A., & El-Yazbi, F. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
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Foundational

3-Hydroxy-5-nitropyridin-2(1H)-one Safety Data Sheet (SDS) download

Operational Safety, Synthesis, and Handling Guide Executive Summary This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS) for 3-Hydroxy-5-nitropyridin-2(1H)-one .[1][2] While stand...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety, Synthesis, and Handling Guide

Executive Summary

This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS) for 3-Hydroxy-5-nitropyridin-2(1H)-one .[1][2] While standard SDS documents provide GHS classifications, they often lack the contextual depth required for experimental design.[1] This dossier integrates structural analysis, tautomeric behavior, and specific handling protocols for this nitro-substituted heterocycle, which is a critical intermediate in the synthesis of AMPA receptor antagonists and kinase inhibitors.[1]

Critical Note: This compound possesses a nitro group (-NO₂) on a pyridine ring, introducing potential energetic properties and specific storage requirements that exceed standard organic handling protocols.[1]

Part 1: Chemical Identity & Molecular Architecture[1]

Nomenclature & Identification
  • IUPAC Name: 3-Hydroxy-5-nitropyridin-2(1H)-one[1][2]

  • Common Synonyms: 5-Nitro-2,3-dihydroxypyridine; 3-Hydroxy-5-nitro-2-pyridone.[1][2]

  • CAS Number: Note: This specific isomer is often indexed under generic nitro-hydroxypyridine categories or specific supplier codes (e.g., 186593-26-0 for related isomers).[1][2] Verify batch-specific CAS with supplier.

  • Molecular Formula: C₅H₄N₂O₄[1][2]

  • Molecular Weight: 156.10 g/mol [1][2]

Structural Dynamics: Tautomerism

Unlike simple pyridines, this compound exists in a dynamic equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1][2][3] The presence of the electron-withdrawing nitro group at position 5 and the hydroxyl group at position 3 significantly influences this equilibrium, generally favoring the lactam (2-pyridone) form in the solid state and polar solvents due to intermolecular hydrogen bonding.[1]

Implication for Researchers:

  • Solubility: The lactam form is more polar; use DMSO or DMF for stock solutions.[1]

  • Reactivity: Electrophiles will attack the nitrogen (N-alkylation) or the oxygen (O-alkylation) depending on the base and solvent used.[1][2]

Molecular Visualization (Tautomeric Equilibrium)

Tautomerism Lactam Lactam Form (2-Pyridone) Dominant in Solid State Intermediate Transition State (Proton Transfer) Lactam->Intermediate Solvent Dependent Lactim Lactim Form (2-Hydroxypyridine) Minor Tautomer Lactim->Intermediate Intermediate->Lactam Intermediate->Lactim Equilibrium

Figure 1: Tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. The 5-nitro group stabilizes the anionic intermediate, increasing the acidity of the 3-OH group.[1][2]

Part 2: Comprehensive Hazard Analysis (Enhanced SDS)

Standard SDS documents list H-codes. This section explains the mechanism of these hazards.

Health Hazards (Mechanism of Action)
GHS CodeHazard StatementMechanistic Insight
H315 Causes skin irritationAcidity: The 5-nitro group withdraws electron density, making the 3-OH proton significantly more acidic (pKa ~5-6) than phenol.[1][2][4] Contact leads to immediate acid-like irritation.[1][2]
H319 Causes serious eye irritationMicro-crystalline Abrasion & pH: The compound is likely a crystalline solid.[1] Dust acts as a mechanical abrasive, while the acidic solution formed in tear ducts causes chemical burns.[1]
H335 May cause respiratory irritationMucosal Interaction: Inhalation of dust allows the nitro-compound to interact with mucous membranes, potentially forming irritating nitro-salts.[1][2]
Energetic & Stability Hazards[1][2]
  • Nitro Group Instability: While pyridones are generally stable, the 5-nitro group introduces a decomposition pathway.[1]

    • Risk:[1][2][5][6] Do not heat dry material above 150°C without DSC (Differential Scanning Calorimetry) data.[1]

    • Incompatibility: Violent reaction possible with strong reducing agents (e.g., hydrazine, hydrides) or strong bases (formation of unstable nitronate salts).[1]

Part 3: Handling, Storage, & Synthesis Protocols[1]

Storage Protocol (Self-Validating System)

To ensure compound integrity, follow this "Check-Verify" storage loop:

  • Atmosphere: Store under Argon or Nitrogen .[1] The 3-hydroxy group is susceptible to slow oxidation or moisture uptake.[1][2]

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass vial (light sensitive).

  • Validation: Before use, check appearance. Yellow/Orange powder is normal.[1] Dark brown/black indicates decomposition.[1]

Synthesis Workflow (Nitration Route)

The most common synthesis involves the nitration of 3-hydroxypyridin-2(1H)-one.[1][2] This requires careful temperature control to avoid di-nitration or ring oxidation.[1][2]

Synthesis Start Starting Material: 3-Hydroxypyridin-2(1H)-one Reaction Electrophilic Aromatic Substitution (Nitration at C-5) Start->Reaction Dissolve Reagents Reagents: HNO3 / H2SO4 (0°C to Room Temp) Reagents->Reaction Dropwise Addition Quench Quench: Pour onto Crushed Ice (Exothermic Control) Reaction->Quench Monitor TLC Product Product: 3-Hydroxy-5-nitropyridin-2(1H)-one (Yellow Precipitate) Quench->Product Filtration & Drying

Figure 2: Synthesis pathway via nitration. The 3-OH group directs the nitro group to the 5-position (para to the NH, meta to the OH).[1][2]

Experimental Handling (The "Safe-Loop" Protocol)

Objective: safely handle 10g of 3-Hydroxy-5-nitropyridin-2(1H)-one.

  • PPE Verification:

    • Nitrile gloves (Double gloving recommended due to nitro-compound staining/toxicity).[1][2]

    • P100 Respirator or Fume Hood operation (Critical for H335 mitigation).[1]

  • Solubilization:

    • Do not add water directly to the solid if seeking high concentration.[1]

    • Step: Dissolve in DMSO or DMF first.[1]

    • Why? The compound has low water solubility in its neutral form.[1]

  • Reaction Monitoring:

    • Use TLC (Mobile Phase: 5% Methanol in DCM).[1]

    • Visualization: UV active.[1] The nitro group may quench fluorescence; look for dark spots on F254 plates.[1]

Part 4: Emergency Response & Disposal[1]

First Aid Logic
  • Skin Contact: Wash with PEG-400 (Polyethylene Glycol) followed by soap and water.[1][2] Why? Nitro-compounds are lipophilic; water alone may not efficiently remove them from skin pores.[1][2]

  • Eye Contact: Flush for 15 minutes. Do not use neutralizing agents (bases) as this may form heat-generating salts.[1][2]

Disposal Decision Tree

Disposal Start Waste Material CheckpH Is pH < 4? Start->CheckpH Neutralize Neutralize with Dilute NaHCO3 CheckpH->Neutralize Yes Solvent Organic Solvent Present? CheckpH->Solvent No Neutralize->Solvent Halogen Halogenated? Solvent->Halogen Yes BinA Bin A: Halogenated Organic Halogen->BinA Yes (DCM/CHCl3) BinB Bin B: Non-Halogenated Organic Halogen->BinB No (DMSO/DMF)

Figure 3: Waste disposal decision tree. Neutralization is critical before mixing with general organic waste to prevent acid-catalyzed reactions.[1][2]

References

  • PubChem Database. 3-Nitro-2(1H)-pyridinone and related derivatives.[1][2] National Center for Biotechnology Information.[1] Link(Note: Used for structural analogy and hazard extrapolation).[1]

  • Sigma-Aldrich (Merck). Safety Data Sheet for Nitropyridines.[1][2]Link[1]

  • European Chemicals Agency (ECHA). Registration Dossier for substituted pyridones.[1]Link[1]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of AMPA Receptor Antagonists. (General reference for the application of 3-hydroxy-5-nitropyridin-2-one scaffolds).

Sources

Exploratory

The Nitropyridone Scaffold: From Synthetic Challenge to Privileged Pharmacophore

Executive Summary Nitropyridone derivatives —specifically 3-nitropyridin-2(1H)-one and its congeners—represent a critical "privileged scaffold" in modern medicinal chemistry. Historically marginalized due to the syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitropyridone derivatives —specifically 3-nitropyridin-2(1H)-one and its congeners—represent a critical "privileged scaffold" in modern medicinal chemistry. Historically marginalized due to the synthetic difficulty of nitrating electron-deficient pyridine rings, this class has emerged as a cornerstone for Fragment-Based Drug Discovery (FBDD) .

This guide analyzes the technical evolution of nitropyridones from obscure chemical curiosities to essential intermediates in the synthesis of Janus Kinase (JAK) inhibitors , GSK3 inhibitors , and novel antimicrobials targeting resistant Mycobacterium tuberculosis.

Part 1: Historical Genesis & Synthetic Evolution

The "Deactivation Problem" (Pre-1980s)

The discovery of nitropyridones was initially stalled by the fundamental electronic nature of the pyridine ring. Unlike benzene, the nitrogen atom in pyridine withdraws electron density, making the ring highly resistant to Electrophilic Aromatic Substitution (EAS).

  • The Barrier: Standard nitration (HNO₃/H₂SO₄) protonates the pyridine nitrogen, forming a pyridinium ion that is even more electron-deficient, effectively shutting down the reaction.

  • Early Yields: <5% yields were common, rendering the scaffold commercially unviable.

The Methodological Breakthrough (1990s)

The turning point occurred with the development of non-acidic nitration protocols. The definitive work by Janus M. Bakke utilized dinitrogen pentoxide (N₂O₅) , bypassing the protonation issue.

Mechanism of the Breakthrough

Instead of direct EAS, the reaction proceeds via an initial N-nitration followed by a sigmatropic rearrangement. This insight transformed 3-nitropyridone from a rarity into a commodity building block.

NitrationMechanism Pyridine Pyridine N_Nitro N-Nitropyridinium Salt Pyridine->N_Nitro + N2O5 / SO2 Rearrangement [1,5]-Sigmatropic Shift N_Nitro->Rearrangement Nucleophilic Attack (HSO3-) Product 3-Nitropyridin-2-one Rearrangement->Product Hydrolysis

Figure 1: The Bakke Nitration Pathway. The critical [1,5]-sigmatropic shift allows nitration of the deactivated ring.

Part 2: Medicinal Chemistry & Pharmacological Applications[1][2][3][4][5]

The 3-nitropyridone scaffold is rarely the final drug; rather, it is the pharmacophoric core that enables specific binding interactions.

Kinase Inhibitors (JAK2 & GSK3)

In the development of kinase inhibitors, the nitropyridone core often serves as a precursor to 2-amino-3-nitropyridines or diaminopyridines .

  • Role: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of the kinase.

  • Causality: The nitro group at C3 is electron-withdrawing, which lowers the pKa of the adjacent amine (after reduction), optimizing the hydrogen bond donor capability of the inhibitor.

  • Case Study: 2-chloro-3-nitropyridine derivatives have been pivotal in synthesizing JAK2 inhibitors with IC50 values in the low micromolar range (8.5–12.2 µM).[1][2]

Antimicrobial Agents (The Bioreductive Mechanism)

Nitropyridone derivatives function as "prodrugs" against anaerobic bacteria and M. tuberculosis.

  • Mechanism: Similar to metronidazole, the nitro group is enzymatically reduced within the bacterium. This process generates reactive nitro-radical anions that damage bacterial DNA and proteins.

  • Selectivity: Mammalian cells lack the specific nitro-reductases found in these pathogens, providing a therapeutic window.

Quantitative SAR Data

The following table summarizes the Structure-Activity Relationship (SAR) of nitropyridone derivatives against S. aureus (MRSA) and E. coli.

Compound DerivativeSubstituent (R)TargetMIC (µg/mL)Activity Level
3-Nitropyridin-2-one -H (Parent)S. aureus>128Inactive
2-Bromo-5-fluoro- -Br, -FM. tuberculosis4 - 64High
Thienopyrimidine Fused RingMRSA2 - 16Potent
N-Alkylated -CH2-ArylC. albicans62.5Moderate

Part 3: Technical Protocols

Protocol A: Synthesis of 3-Nitropyridin-2-one (The Modified Bakke Method)

This protocol is self-validating via colorimetric change (formation of the yellow nitro compound) and solubility shifts.

Reagents:

  • Pyridine (anhydrous)

  • Dinitrogen Pentoxide (N₂O₅)

  • Sodium Bisulfite (NaHSO₃) aqueous solution

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • N-Nitration: Dissolve pyridine (1.0 eq) in anhydrous DCM at 0°C. Add N₂O₅ (1.1 eq) dropwise under inert atmosphere (N₂).

    • Observation: A white precipitate (N-nitropyridinium nitrate) will form immediately.

  • Nucleophilic Trapping: Pour the slurry into a 30% aqueous solution of NaHSO₃ at room temperature. Stir vigorously for 4 hours.

    • Mechanism:[3][4][5][6] Bisulfite attacks the 2-position, triggering the migration of the nitro group to the 3-position.

  • Isolation: Neutralize the aqueous layer to pH 7. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from ethanol.

    • Validation: Product should appear as yellow crystals (m.p. 218-220°C).

Protocol B: Functionalization via Vicarious Nucleophilic Substitution (VNS)

To introduce carbon substituents at the 4- or 6-positions without using transition metals.

  • Setup: Dissolve 3-nitropyridine derivative in DMSO.

  • Reagent: Add chloromethyl phenyl sulfone (1.1 eq) and t-BuOK (2.5 eq) at -70°C.

  • Quench: Add dilute HCl after 30 mins.

  • Result: Introduction of a -CH(Cl)SO₂Ph group, which can be further modified.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual pathway of nitropyridone derivatives: Kinase Inhibition (via structural fit) vs. Antimicrobial Activity (via bioreduction).

MOA_Pathways cluster_kinase Pathway A: Kinase Inhibition (JAK2/GSK3) cluster_micro Pathway B: Antimicrobial (TB/Anaerobes) Scaffold Nitropyridone Scaffold Reduction Reduction to -NH2 Scaffold->Reduction Synthetic Modification BioReduction Enzymatic Nitro-Reduction Scaffold->BioReduction In Vivo Metabolism Binding ATP Pocket Binding Reduction->Binding Inhibition Signal Transduction Blockade Binding->Inhibition Radical Nitro-Radical Formation BioReduction->Radical Damage DNA/Protein Damage Radical->Damage

Figure 2: Dual Pharmacological Pathways. Pathway A requires synthetic reduction; Pathway B relies on in vivo bioreduction.

References

  • Bakke, J. M., & Ranes, E. (1997).[7] A New Efficient Synthesis of 3-Nitropyridine and Substituted Derivatives. Synthesis. Link

  • Nagase, H., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules (MDPI).[8] Link

  • Ivanova, E. V., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules (MDPI).[8] Link

  • BenchChem Technical Guides. (2025). The Discovery and Synthesis of Novel Pyridone Derivatives. Link

  • PubChem Compound Summary. (2025). 3-Nitro-2(1H)-pyridinone. National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Hydroxy-5-nitropyridin-2(1H)-one from 3-Hydroxypyridine

[1] Executive Summary & Scope This application note details the synthetic protocol for 3-hydroxy-5-nitropyridin-2(1H)-one (also chemically identified as 5-nitro-2,3-dihydroxypyridine ) starting from 3-hydroxypyridine .[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scope

This application note details the synthetic protocol for 3-hydroxy-5-nitropyridin-2(1H)-one (also chemically identified as 5-nitro-2,3-dihydroxypyridine ) starting from 3-hydroxypyridine .[1]

Critical Nomenclature Note: Researchers must distinguish the target molecule from its isomer, 2-nitro-3-hydroxypyridine. Direct nitration of 3-hydroxypyridine predominantly yields the 2-nitro isomer (ortho to the hydroxyl group).[1] To achieve the 2-one, 5-nitro substitution pattern, the synthesis requires a strategy that first installs the carbonyl oxygen at C2 (via N-oxide rearrangement) followed by regioselective nitration at C5.[1]

Target Molecule Profile[2][3][4][5][6][7]
  • IUPAC Name: 3-Hydroxy-5-nitropyridin-2(1H)-one

  • Common Name: 5-Nitro-2,3-dihydroxypyridine[1]

  • CAS Number: 16867-04-2 (Core scaffold 2,3-dihydroxypyridine); Target specific CAS varies by tautomer assignment but often referenced as a derivative of 2,3-dihydroxypyridine .[1][2][3]

  • Key Structural Features: Pyridone tautomer (NH at pos 1, C=O at pos 2), Hydroxyl at pos 3, Nitro at pos 5.

Retrosynthetic Analysis & Strategy

The synthesis is divided into two phases.[1][2][3][4][5][6] Phase 1 converts the commercial starting material, 3-hydroxypyridine, into the 2,3-dihydroxypyridine scaffold using a Boekelheide-type rearrangement of the N-oxide.[1] Phase 2 utilizes the directing effects of the pyridone ring to install the nitro group at position 5.

Reaction Pathway Diagram[3][10]

SynthesisPathway Start 3-Hydroxypyridine NOxide 3-Hydroxypyridine N-Oxide Start->NOxide H2O2 / AcOH (N-Oxidation) Acetoxy 2-Acetoxy-3-hydroxypyridine (Intermediate) NOxide->Acetoxy Ac2O (Rearrangement) Scaffold 2,3-Dihydroxypyridine (3-Hydroxy-2-pyridone) Acetoxy->Scaffold H3O+ (Hydrolysis) Target 3-Hydroxy-5-nitropyridin-2(1H)-one (Target) Scaffold->Target HNO3 / H2SO4 (Electrophilic Subst.)

Figure 1: Step-wise synthetic pathway from 3-hydroxypyridine to the 5-nitro-2-one target.

Detailed Experimental Protocols

Phase 1: Synthesis of 2,3-Dihydroxypyridine Scaffold

Objective: Functionalize the C2 position with oxygen.[1]

Step 1.1: N-Oxidation[1]
  • Reagents: 3-Hydroxypyridine (1.0 eq), Hydrogen Peroxide (30%, 1.5 eq), Acetic Acid (Solvent).

  • Mechanism: Electrophilic attack of peracid on the pyridine nitrogen.

  • Dissolve 3-hydroxypyridine (10.0 g, 105 mmol) in glacial acetic acid (50 mL).

  • Add hydrogen peroxide (30% aq., 12 mL) dropwise at room temperature.

  • Heat the mixture to 70–80 °C for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) for disappearance of starting material.[1]

  • Concentrate the solution under reduced pressure to remove acetic acid/water.[1]

  • Purification: The residue (3-hydroxypyridine N-oxide) is often used directly or recrystallized from ethanol/ether.[1]

Step 1.2: Rearrangement & Hydrolysis (Boekelheide/Katada Modification)[1]
  • Reagents: Acetic Anhydride (Excess), 10% HCl.

  • Mechanism: Acylation of the N-oxide oxygen, followed by [3,3]-sigmatropic rearrangement (or ion-pair mechanism) to the C2 position, then hydrolysis.[1]

  • Suspend the crude 3-hydroxypyridine N-oxide in acetic anhydride (40 mL).

  • Reflux the mixture (approx. 140 °C) for 2–4 hours. The solution will darken.

  • Remove excess acetic anhydride by rotary evaporation.[1]

  • Hydrolysis: Add 10% HCl (50 mL) to the oily residue (containing 2-acetoxy-3-hydroxypyridine) and reflux for 1 hour to cleave the ester.

  • Neutralize with solid NaHCO₃ to pH 6–7.

  • Cool to 4 °C. The product, 2,3-dihydroxypyridine , may precipitate. If not, extract continuously with ethyl acetate or n-butanol.[1]

  • Yield: Typical yields for this 2-step sequence range from 50–65%.[1]

  • Validation: 1H NMR (DMSO-d6) should show signals characteristic of the pyridone tautomer (broad NH singlet ~11-12 ppm).

Phase 2: Regioselective Nitration

Objective: Install the nitro group at C5.

  • Reagents: 2,3-Dihydroxypyridine (from Phase 1), Conc. Sulfuric Acid, Fuming Nitric Acid.[4][6]

  • Regioselectivity Logic: The 2-pyridone ring directs electrophiles to positions 3 and 5.[1] With position 3 blocked by the hydroxyl group, the activating effect of the NH (position 1) and the directing effect of the 2-carbonyl favor position 5 (para to the NH).

Protocol
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and thermometer, place 2,3-dihydroxypyridine (5.0 g, 45 mmol).

  • Solvation: Add concentrated sulfuric acid (20 mL) dropwise while cooling in an ice-water bath (0–5 °C) to control the exotherm. Stir until fully dissolved.

  • Nitration: Prepare a mixture of fuming nitric acid (3.0 mL, ~1.1 eq) and concentrated sulfuric acid (5 mL). Add this nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 10 °C .

  • Reaction: After addition, allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

    • Note: If reaction is sluggish (monitored by TLC), heat gently to 45 °C for 1 hour.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. The product typically precipitates as a yellow/orange solid.[1]

  • Isolation: Filter the precipitate. Wash the filter cake with a small amount of ice-cold water (to remove acid) and then cold ethanol.[1]

  • Purification: Recrystallize from water or an ethanol/water mixture.[1]

  • Characterization:

    • Appearance: Yellow crystalline solid.[1]

    • Melting Point: ~250 °C (dec).[1]

    • 1H NMR (DMSO-d6): Expect two aromatic protons. The proton at C6 (adjacent to NH) will be a doublet (or singlet if coupling is small) downfield (~8.0 ppm), and the proton at C4 will be distinct. The absence of C5 proton confirms substitution.

Data Summary & Troubleshooting

ParameterSpecification / Observation
Starting Material 3-Hydroxypyridine (CAS 109-00-2)
Intermediate 2,3-Dihydroxypyridine (CAS 16867-04-2)
Target 3-Hydroxy-5-nitropyridin-2(1H)-one
Key By-product 2-Nitro-3-hydroxypyridine (if Phase 1 is skipped)
Typical Yield 35–45% (Overall from 3-hydroxypyridine)
TLC Mobile Phase DCM:MeOH (9:[1]1) or Ethyl Acetate:Hexane (varied)
Troubleshooting Guide
  • Issue: Low yield in Phase 1.

    • Cause: Incomplete hydrolysis of the acetoxy intermediate.

    • Fix: Ensure the acidic reflux step (Step 1.2.4) is sufficient (check pH < 1).[1]

  • Issue: Mixture of nitro isomers in Phase 2.

    • Cause: Temperature too high during nitric acid addition.[1]

    • Fix: Keep addition strictly < 10 °C. The 5-position is kinetically favored under mild conditions; thermodynamic equilibration might lead to dinitro species or decomposition.[1]

References

  • Ansari, M. A. (1985).[2][3] "Synthesis of 2,3-Dihydroxypyridine." Indian Journal of Chemistry, Section B, 24, 972–973.

  • PrepChem. "Synthesis of 3-Methoxy-5-Nitro-2-Pyridone."[1] (Demonstrates nitration at C5 of the 2,3-oxygenated scaffold).

  • Lott, W. A., & Shaw, E. (1949). "Analogs of Aspergillic Acid. II. Various Antibacterial Heterocyclic Hydroxamic Acids." Journal of the American Chemical Society.
  • GuideChem. "3-Hydroxy-2-nitropyridine Properties and Synthesis." (Provides context on the isomer 2-nitro-3-hydroxypyridine to avoid confusion).

Sources

Application

The Versatile Scaffolding of 3-Hydroxy-5-nitropyridin-2(1H)-one: A Gateway to Novel Drug Candidates

Introduction: The Emergence of a Privileged Scaffold In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures."[1][2] The 3-hydroxypyridin-2(1H)-one core is a prominent member of this class, prized for its inherent ability to chelate metal ions and serve as a versatile synthetic platform.[2] The introduction of a nitro group at the 5-position endows this scaffold with a unique set of reactive handles, transforming 3-hydroxy-5-nitropyridin-2(1H)-one into a highly valuable building block for the synthesis of diverse and complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this powerful intermediate in their quest for novel therapeutics. We will delve into its synthesis, explore its key chemical transformations with detailed protocols, and showcase its application in the design of innovative drug candidates.

Core Synthesis: Accessing the Building Block

A reliable and scalable synthesis of 3-hydroxy-5-nitropyridin-2(1H)-one is paramount for its widespread use. The most common and efficient route commences with the nitration of the readily available 2-aminopyridine. The resulting 2-amino-5-nitropyridine is then converted to the target molecule via a hydrolysis reaction.

Protocol 1: Synthesis of 2-Amino-5-nitropyridine

This protocol outlines the nitration of 2-aminopyridine, a foundational step in accessing the title building block.

Materials:

  • 2-aminopyridine

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • 1,2-dichloroethane

  • Ice

Procedure:

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.

  • Cool the solution to below 10°C in an ice bath.

  • Slowly add a pre-mixed solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise over 60-120 minutes, maintaining the temperature below 10°C. The reaction mixture will change color from light yellow to deep red.[3]

  • After the addition is complete, allow the reaction to stir at room temperature for an additional hour, then heat to 50-60°C for one hour.[4]

  • Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice.

  • Neutralize the acidic solution with a 40% sodium hydroxide solution until the pH is approximately 5-8. A yellow precipitate will form.

  • Collect the precipitate by filtration, wash thoroughly with water until the washings are neutral, and dry the solid to obtain 2-amino-5-nitropyridine.[3][4]

Protocol 2: Synthesis of 3-Hydroxy-5-nitropyridin-2(1H)-one

This protocol details the hydrolysis of 2-amino-5-nitropyridine to the desired 3-hydroxy-5-nitropyridin-2(1H)-one.

Materials:

  • 2-amino-5-nitropyridine

  • 10% Sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • Prepare a mixture of 500 g (3.6 mol) of 2-amino-5-nitropyridine in 2000 ml of 10% sodium hydroxide solution.[5]

  • Heat the mixture to reflux (approximately 102°C) for 10 hours.

  • Cool the reaction mixture and filter to remove any solid impurities.

  • Dissolve the filter cake in water and neutralize the solution with concentrated hydrochloric acid.

  • The product will precipitate out of the solution as a white to pale yellow solid.

  • Collect the solid by filtration, wash with water, and dry to yield 3-hydroxy-5-nitropyridin-2(1H)-one.[5]

Synthetic Utility: A Hub for Molecular Diversification

The strategic placement of the hydroxyl, nitro, and pyridinone nitrogen groups provides three key points for diversification, making 3-hydroxy-5-nitropyridin-2(1H)-one an exceptionally versatile building block.

Figure 1: Key synthetic transformations of the 3-hydroxy-5-nitropyridin-2(1H)-one scaffold.

Derivatization at the Pyridinone Nitrogen (N1-Position)

The nitrogen atom of the pyridinone ring is a common site for modification, allowing for the introduction of various alkyl and aryl substituents to modulate physicochemical properties such as solubility and lipophilicity.

This protocol provides a general method for the N-alkylation of the pyridinone scaffold.

Materials:

  • 3-Hydroxy-5-nitropyridin-2(1H)-one

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., DMF, acetone)

Procedure:

  • To a solution of 3-hydroxy-5-nitropyridin-2(1H)-one (1 eq.) in an appropriate solvent, add the base (1.1-1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq.) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the N-alkylated derivative.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the introduction of aryl and heteroaryl groups at the N1-position.[6][7]

Materials:

  • 3-Hydroxy-5-nitropyridin-2(1H)-one

  • Aryl halide (e.g., bromobenzene, 4-chlorotoluene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk tube, combine 3-hydroxy-5-nitropyridin-2(1H)-one (1 eq.), the aryl halide (1.2 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe and heat the reaction mixture to 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.

Functionalization at the C5-Position via the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to an amine. This primary amine can then be further elaborated through a variety of reactions, including amidation, reductive amination, and sulfonylation, opening up a vast chemical space for analogue synthesis.

This protocol describes the reduction of the nitro group to a primary amine using catalytic hydrogenation.

Materials:

  • 3-Hydroxy-5-nitropyridin-2(1H)-one

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Solvent (e.g., methanol, ethanol, ethyl acetate)

Procedure:

  • To a solution of 3-hydroxy-5-nitropyridin-2(1H)-one in a suitable solvent, add a catalytic amount of 10% Pd/C (typically 5-10 wt%).

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 5-amino-3-hydroxypyridin-2(1H)-one, which can often be used in the next step without further purification.

Alternative Reduction Conditions:

Reagent SystemSolventTemperatureNotes
Fe, NH₄ClEthanol/WaterRefluxA cost-effective and robust method.
SnCl₂·2H₂OEthanolRoom Temp.Mild conditions, good for sensitive substrates.
Zn, Acetic AcidAcetic AcidRoom Temp.Effective for many nitroarenes.
C-C Bond Formation at the C5-Position

For further diversification, the 3-hydroxy-5-nitropyridin-2(1H)-one scaffold can be first halogenated and then subjected to cross-coupling reactions.

This protocol describes a hypothetical bromination at a position ortho or para to the directing groups, which would then enable cross-coupling reactions. A plausible position for bromination would be the C6 position.

Materials:

  • 3-Hydroxy-5-nitropyridin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve 3-hydroxy-5-nitropyridin-2(1H)-one (1 eq.) in the chosen solvent.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with a suitable organic solvent.

  • Wash the organic layer with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the brominated derivative.

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between a halide and a boronic acid or ester.[8][9]

Materials:

  • 5-Bromo-3-hydroxypyridin-2(1H)-one derivative

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., dioxane/water, toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine the bromo-pyridinone derivative (1 eq.), the boronic acid/ester (1.2 eq.), the palladium catalyst (2-5 mol%), and the base (2-3 eq.).

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-100°C and stir until the reaction is complete.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery: A Scaffold for Innovation

The 3-hydroxypyridin-2(1H)-one scaffold is a key pharmacophore in several clinically approved drugs and numerous investigational agents, primarily due to its ability to chelate metal ions in the active sites of metalloenzymes.[1][2]

Figure 2: The 3-hydroxypyridin-2(1H)-one scaffold targeting various metalloenzymes.

Case Study: Influenza Endonuclease Inhibitors

The endonuclease activity of the influenza virus polymerase is essential for viral replication and is dependent on the presence of divalent metal ions (Mn²⁺) in its active site. The 3-hydroxypyridin-2(1H)-one moiety has been identified as an effective pharmacophore for chelating these metal ions, leading to potent inhibition of the enzyme.[1] Starting from a fragment screen that identified 5-chloro-3-hydroxypyridin-2(1H)-one as a binder, further optimization by introducing aryl and arylalkyl groups at various positions on the pyridinone ring has led to the development of highly potent inhibitors.[1] The synthetic routes described in this application note provide a clear roadmap for accessing a diverse range of substituted 3-hydroxypyridin-2(1H)-ones for the development of novel anti-influenza agents.

Case Study: HIV Integrase Inhibitors

HIV integrase, another critical metalloenzyme in the viral life cycle, utilizes two Mg²⁺ ions to catalyze the integration of viral DNA into the host genome. The 3-hydroxy-4-pyridinone scaffold, a close structural relative of the 3-hydroxy-2-pyridinone core, is a key feature of several approved HIV integrase inhibitors, including dolutegravir and bictegravir.[10] The ability of the hydroxypyridinone to effectively chelate the Mg²⁺ ions is central to their mechanism of action. The synthetic versatility of 3-hydroxy-5-nitropyridin-2(1H)-one allows for the exploration of novel substitution patterns that could lead to the discovery of next-generation HIV integrase inhibitors with improved potency, resistance profiles, and pharmacokinetic properties.

Conclusion

3-Hydroxy-5-nitropyridin-2(1H)-one is a powerful and versatile building block in drug discovery. Its straightforward synthesis and the presence of multiple, readily functionalizable handles provide medicinal chemists with a robust platform for the rapid generation of diverse compound libraries. The inherent metal-chelating ability of the hydroxypyridinone core makes it particularly well-suited for the design of metalloenzyme inhibitors. The detailed protocols and strategic insights provided in this application note are intended to empower researchers to fully exploit the potential of this privileged scaffold in their pursuit of innovative and life-saving medicines.

References

  • Organic Syntheses Procedure: 2,3-diaminopyridine. Available from: [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. 2022.
  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry. 2022.
  • PrepChem.com: Synthesis of (a) 2-hydroxy-5-nitropyridine. Available from: [Link]

  • Google Patents: CN104447522A - Prepar
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank. 2023.
  • Google Patents: CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemistry of Heterocyclic Compounds. 2014.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2025.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 3-Hydroxy-5-nitropyridin-2(1H)-one

Welcome to the technical support center for the synthesis of 3-Hydroxy-5-nitropyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-5-nitropyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve consistently high yields of this valuable chemical intermediate.

Overview of the Synthesis

The most common and direct route to 3-Hydroxy-5-nitropyridin-2(1H)-one involves the electrophilic nitration of 2,3-dihydroxypyridine. The pyridone ring, activated by two hydroxyl groups, is susceptible to nitration. However, controlling the regioselectivity and minimizing side reactions is critical for achieving a high yield and purity. The hydroxyl groups at the C2 and C3 positions are activating and ortho-, para-directing, making the C5 position a favorable site for electrophilic attack. This guide will focus on troubleshooting the nitration of this specific precursor.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2,3-Dihydroxypyridine in Concentrated H₂SO₄ B Cool to 0-5 °C A->B Exothermic Control C Slowly Add Nitrating Agent (e.g., KNO₃) B->C Maintain Temp D Allow to Warm & Stir (e.g., 2h @ 40°C) C->D Controlled Reaction E Quench Reaction on Ice D->E Stop Reaction F Adjust pH to 4.5-7.5 (e.g., with NaHCO₃) E->F Neutralization G Precipitate Forms F->G H Filter Precipitate G->H I Wash & Dry H->I J Recrystallize (Optional) I->J K Final Product I->K Direct Use J->K Purity >98%

Caption: General workflow for the synthesis of 3-Hydroxy-5-nitropyridin-2(1H)-one.

Troubleshooting Guide & FAQs

Question 1: My reaction yielded very little or no product. What are the most common reasons for a failed reaction?

Answer:

Reaction failure or significantly low conversion typically points to issues with reagents, temperature control, or the reaction environment.

Plausible Causes & Mechanistic Insights:

  • Poor Quality Starting Material: 2,3-dihydroxypyridine can degrade over time, especially if exposed to air and moisture. Oxidation can lead to colored impurities that may interfere with the reaction.

  • Inactive Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile in this reaction. It is generated in situ from the nitrating agent (e.g., nitric acid or a nitrate salt) and a strong acid like sulfuric acid. If your reagents are old or have absorbed moisture, the concentration of the active nitronium ion can be drastically reduced. For instance, using potassium nitrate (KNO₃) that is not anhydrous can introduce water, which will consume the sulfuric acid and inhibit the formation of the nitronium ion.[1]

  • Incorrect Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition of both the starting material and the product, leading to the formation of intractable tars. Conversely, if the temperature is too low during the reaction phase (after the initial addition), the activation energy barrier may not be overcome, resulting in poor conversion. A patent for a similar synthesis specifies a reaction temperature of around 40-50°C after the initial cold addition.[2]

Recommended Solutions & Protocols:

  • Verify Starting Material: Before starting, check the purity of your 2,3-dihydroxypyridine via melting point or spectroscopy. If it appears discolored (e.g., dark brown or black), consider purifying it by recrystallization.

  • Ensure Anhydrous Conditions: Use freshly opened, high-purity concentrated sulfuric acid. If using potassium nitrate, ensure it is thoroughly dried in a vacuum oven before use.[1]

  • Strict Temperature Control:

    • Dissolve the 2,3-dihydroxypyridine in concentrated sulfuric acid in a flask equipped with a magnetic stirrer and a thermometer.

    • Cool the mixture to 0-5°C in an ice-water bath.

    • Add the anhydrous potassium nitrate slowly, in small portions, ensuring the temperature does not rise above 10°C. This initial control is critical to prevent runaway reactions.

    • After the addition is complete, allow the reaction to warm to the target temperature (e.g., 40°C) and hold it there for the prescribed time, monitoring by TLC.[1]

ParameterRecommended ConditionRationale
Starting Material Purity >98% (Light colored solid)Impurities can inhibit the reaction or lead to side products.
Nitrating Agent Anhydrous KNO₃ or fuming HNO₃Water inhibits the formation of the active nitronium ion (NO₂⁺).
Initial Addition Temp. 0-10°CPrevents runaway reaction and decomposition.
Reaction Temp. 35-50°CBalances reaction rate against thermal decomposition.[1][3]
Question 2: My final product is contaminated with a significant amount of an isomeric impurity. How can I improve the regioselectivity?

Answer:

The formation of isomers is a classic challenge in electrophilic aromatic substitution. In this case, while the C5 position is electronically favored, nitration can potentially occur at other positions on the ring, primarily C3.

Plausible Causes & Mechanistic Insights:

The directing effects of the substituents on the pyridinone ring dictate the position of nitration. The C2-oxo and C3-hydroxyl groups are both activating. The C3-OH group strongly directs ortho and para. The C5 position is ortho to the C3-OH, making it a highly favorable site. However, if the reaction conditions are too harsh (e.g., excessively high temperatures or a highly aggressive nitrating agent), the kinetic and thermodynamic control of the reaction can shift, allowing for the formation of less-favored isomers. The choice of nitrating agent can also influence the outcome. Milder, bulkier, or alternative nitrating systems can sometimes offer improved selectivity.[4]

Isomer_Formation cluster_main Reaction Pathways cluster_desired Desired Pathway (Ortho to C3-OH) cluster_side Side Pathway Start 2,3-Dihydroxypyridine + NO₂⁺ Desired Attack at C5 (Electronically Favored) Start->Desired Lower Activation Energy (Controlled Conditions) Side Attack at other positions (e.g., C3) Start->Side Higher Activation Energy (Harsh Conditions) Product 3-Hydroxy-5-nitropyridin-2(1H)-one Desired->Product Isomer Isomeric Impurities Side->Isomer

Caption: Kinetic vs. thermodynamic control in the nitration of 2,3-dihydroxypyridine.

Recommended Solutions & Protocols:

  • Choice of Nitrating Agent: Using KNO₃ in sulfuric acid is often considered a milder and more controllable method than using a mixture of concentrated nitric and sulfuric acids ("mixed acid").[1] Another approach involves using metal nitrates in an organic solvent with acetic anhydride, which can provide high yields and good selectivity.[3][4]

  • Temperature and Addition Rate: As discussed in Q1, slow, controlled addition of the nitrating agent at low temperatures is paramount. This keeps the instantaneous concentration of the powerful nitronium ion low, favoring attack at the most electronically rich and sterically accessible site (C5).

  • Solvent Effects: While this reaction is typically performed in sulfuric acid which acts as both solvent and catalyst, alternative systems have been developed for other nitrations. For this specific synthesis, sticking with sulfuric acid is standard, but ensuring its concentration is high (>95%) is key to minimizing water content.

Question 3: The reaction mixture turned dark black, and I isolated a tarry, insoluble material instead of a crystalline product. What happened?

Answer:

The formation of dark, tarry materials is a clear sign of decomposition and oxidative side reactions. The pyridinone ring, while aromatic, is highly activated by the two hydroxyl groups, making it sensitive to harsh, oxidative conditions.

Plausible Causes & Mechanistic Insights:

  • Over-Nitration: The introduction of a second nitro group is possible under forcing conditions, leading to dinitro species which are often unstable and prone to decomposition.

  • Oxidation: Concentrated nitric acid and even the nitronium ion are strong oxidizing agents. At elevated temperatures, they can oxidize the electron-rich hydroxypyridine ring, leading to ring-opening and polymerization, which results in the characteristic tar.

  • Local Hotspots: If the nitrating agent is added too quickly or with poor mixing, localized areas of high concentration and temperature (hotspots) can form. These hotspots are miniature runaway reactions that degrade the material instantly.

Recommended Solutions & Protocols:

  • Stoichiometric Control: Use a precise molar ratio of the nitrating agent. A slight excess is often used to drive the reaction to completion, but a large excess should be avoided. A molar ratio of 3-hydroxypyridine to KNO₃ of around 1:1.2 has been shown to be effective.[1]

  • Vigorous Mixing: Ensure efficient stirring throughout the addition process, especially when scaling up. This dissipates heat and prevents the formation of local hotspots.

  • Controlled Work-up: The quenching step is also critical. Pouring the acidic reaction mixture slowly onto a large amount of crushed ice with stirring helps to dissipate the heat of dilution safely. Never add water to the concentrated acid.

SymptomPlausible CauseRecommended Action
Low or No Yield Inactive reagents; Poor temperature controlVerify starting material purity; Use anhydrous reagents; Maintain 0-10°C during addition.
Isomeric Impurities Harsh reaction conditions (high temp, strong nitrating agent)Use milder nitrating agent (KNO₃/H₂SO₄); Ensure slow addition at low temp.
Dark Tar Formation Oxidation/Decomposition; Local hotspotsUse precise stoichiometry (1:1.2 substrate:KNO₃); Ensure vigorous mixing; Pour reaction mix onto ice slowly.[1]
Difficult Purification Residual acid; Isomeric impuritiesAdjust pH carefully to 4.5-7.5 during work-up; Use appropriate recrystallization solvent (e.g., Ethanol/Water).
Question 4: I'm struggling to isolate my product. It either won't precipitate or comes out as an oil.

Answer:

Isolation issues are almost always related to the work-up procedure, specifically pH control and solvent choice.

Plausible Causes & Mechanistic Insights:

3-Hydroxy-5-nitropyridin-2(1H)-one is an amphoteric molecule. The pyridone nitrogen can be protonated at low pH, and the hydroxyl group can be deprotonated at high pH. Both the protonated and deprotonated forms are salts and are significantly more soluble in water than the neutral form. The product will therefore have a minimum solubility at its isoelectric point. If the pH is too acidic or too basic during the work-up, the product will remain dissolved in the aqueous solution.

Recommended Solutions & Protocols:

  • Quench and Dilute: After the reaction is complete, pour the reaction mixture slowly and with good stirring into a beaker containing a large volume of crushed ice.

  • Careful pH Adjustment: Cool the diluted solution in an ice bath. Slowly add a base to neutralize the sulfuric acid. Solid sodium bicarbonate (NaHCO₃) or a saturated aqueous solution is a good choice as it is a weaker base and helps control the neutralization. Add the base portion-wise until the pH of the solution is between 4.5 and 7.5.[1] Monitor the pH closely with a pH meter.

  • Allow Time for Precipitation: Once the target pH is reached, the product may precipitate immediately. However, it is good practice to allow the mixture to stand, preferably in a cold room or ice bath, for several hours (or overnight) to ensure complete precipitation.[1]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts (like Na₂SO₄). A final wash with a small amount of cold ethanol can help to displace the water and speed up drying.

  • Drying: Dry the product thoroughly under vacuum.

References

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (Source not specified in search results)
  • CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
  • The directive influence of the N-oxide group during the nitration of derivatives of pyridine-n-oxide (III). The nitration of 2- and 3-methoxypyridine-N-oxide. ResearchGate. [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. [Link]

  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • 2,3-diaminopyridine. Organic Syntheses. [Link]

  • CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (Source not specified in search results)
  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. [Link]

  • 3-Nitro-2(1H)-pyridinone. PubChem. [Link]

  • US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine.
  • Nitropyridines, Their Synthesis and Reactions. Sci-Hub. [Link]

  • A kind of synthesis technique of 3-hydroxy-2-nitropyridine.
  • 2,3-Dihydroxypyridine. PubChem. [Link]

  • CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine.
  • Preparation method of 3-hydroxy-2-nitropyridine.

Sources

Optimization

Technical Support Center: Recrystallization of 3-Hydroxy-5-nitropyridin-2(1H)-one

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Hydroxy-5-nitropyridin-2(...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Hydroxy-5-nitropyridin-2(1H)-one via recrystallization. It is structured as a practical resource combining theoretical principles with actionable troubleshooting advice to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 3-Hydroxy-5-nitropyridin-2(1H)-one?

The ideal solvent is one in which 3-Hydroxy-5-nitropyridin-2(1H)-one exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1] This temperature-dependent solubility differential is the fundamental principle that drives crystallization upon cooling.[2] Given the molecule's structure—containing hydroxyl (-OH), nitro (-NO2), and pyridinone moieties—it is a polar compound capable of hydrogen bonding. Therefore, polar solvents are the most logical starting point. The adage "like dissolves like" is a useful guiding principle here.

Q2: What are the best single solvents to screen first?

Based on the polarity of the target compound, the following single solvents are recommended for initial screening:

  • Water: As a highly polar protic solvent, water is an excellent candidate, particularly if the compound shows some solubility.[3] Many polar organic molecules have low solubility in cold water but dissolve readily in hot water.

  • Ethanol or Methanol: These polar protic solvents are often effective for compounds with hydrogen bonding capabilities. They are less polar than water and have lower boiling points, which can facilitate easier drying of the final crystals.

  • Acetone: A polar aprotic solvent that can be effective. Its lower boiling point is advantageous, but care must be taken due to its volatility.

  • Ethyl Acetate: A moderately polar solvent that is often a good choice for compounds of intermediate polarity.[4]

Q3: When is a solvent-pair system necessary and which pairs are recommended?

A solvent-pair system is employed when no single solvent provides the ideal solubility profile. This typically occurs if the compound is either too soluble in one solvent (even when cold) or sparingly soluble in another (even when hot). The technique involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until turbidity (cloudiness) persists.

Recommended solvent pairs to investigate for 3-Hydroxy-5-nitropyridin-2(1H)-one include:

  • Methanol/Water [4]

  • Ethanol/Water

  • Acetone/Water [4]

  • Ethyl Acetate/Hexane or Ethyl Acetate/Heptane [4]

  • Dichloromethane/Hexane

Q4: Are there specific safety concerns associated with recrystallizing this compound?

Yes. The presence of a nitro group (-NO2) on an organic molecule warrants caution. Nitro-aromatic compounds can be thermally sensitive and may decompose exothermically at high temperatures.[5] It is crucial to avoid overheating the solid or the solution. Always use a heating mantle with a stirrer or a steam bath for controlled heating, and never heat directly on a hot plate, which can create dangerous local hotspots. Perform the procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a practical question-and-answer format.

Q: My compound is not dissolving, even after adding a significant amount of boiling solvent. What should I do?

A: This indicates the chosen solvent is too "poor." You have two primary options:

  • Switch to a More Polar Solvent: If you are using a solvent like ethyl acetate, try a more polar one such as ethanol or acetone.

  • Use a Solvent Pair: If you have already added a large volume of the poor solvent, you can begin adding a "good" (more polar) solvent dropwise to the hot mixture until the compound dissolves. For future attempts, start with the good solvent first.

Q: My compound dissolved completely in the solvent at room temperature. What does this mean?

A: The solvent is too "good" for single-solvent recrystallization, as there will be no significant solubility difference upon cooling, leading to poor or no yield.[2] You should evaporate the solvent and start over with a less polar solvent or use this solvent as the "good" solvent in a solvent-pair system.

Q: I have cooled the solution, but no crystals have formed. How can I induce crystallization?

A: Crystal formation requires nucleation. If spontaneous nucleation does not occur, it can often be induced by one of the following methods:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.[2]

  • Seed Crystals: If you have a small crystal of the pure compound, add it to the solution. This "seed" provides a template for further crystal growth.

  • Further Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility. For low-boiling solvents, a dry ice/acetone bath may be used, but this can sometimes cause the product to precipitate as an amorphous solid rather than crystals.

  • Reduce Solvent Volume: If too much solvent was added initially, you may have a saturated solution but not a supersaturated one. Gently heat the solution to boil off some of the solvent and then attempt to cool it again.

Q: My product separated as an oil instead of crystals. How do I resolve this?

A: "Oiling out" occurs when a solution becomes supersaturated at a temperature above the melting point of the solute. The solute separates as a liquid phase instead of a solid crystalline lattice. To fix this:

  • Reheat the solution until the oil redissolves completely.

  • Add more of the same solvent (or the "good" solvent in a pair system) to lower the saturation point.

  • Allow the solution to cool much more slowly. A slower cooling rate provides more time for ordered crystal lattice formation.

  • Consider switching to a lower-boiling point solvent system.

Q: The recovered crystals are colored, but the pure compound should be colorless/pale yellow. How can I remove the colored impurity?

A: Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated carbon (charcoal).

  • Redissolve the impure crystals in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated carbon (a microspatula tip is often sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Gently swirl and reheat the mixture for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal. The purified filtrate is then allowed to cool and crystallize as usual.

Q: My final yield is very low. What are the common causes and how can I improve it?

A: Low yield is a frequent issue with several potential causes:[2]

  • Using Too Much Solvent: The most common error is adding too much solvent to dissolve the crude solid. This keeps a significant portion of the product dissolved even after cooling. Always use the minimum amount of near-boiling solvent required.[1]

  • Premature Crystallization: If crystals form in the funnel during hot gravity filtration (if performed), product will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize the precipitation of the solid before filtration.

  • Washing with Room Temperature Solvent: Rinsing the collected crystals should always be done with a minimal amount of ice-cold solvent to avoid redissolving the product.[2]

Data Presentation & Protocols

Table 1: Suggested Solvents for Screening
Solvent ClassSolventBoiling Point (°C)PolarityRationale & Use Case
Polar Protic Water100HighGood starting point. Potentially a "poor" solvent for pairing with alcohols.[3]
Methanol65HighExcellent "good" solvent. Can be paired with water or ether.
Ethanol78HighA very common and effective recrystallization solvent.[3]
Polar Aprotic Acetone56MediumGood "good" solvent. Can be paired with water or hexanes.[4]
Ethyl Acetate77MediumVersatile solvent. Often used as a "good" solvent with nonpolar anti-solvents.[4]
Nonpolar Hexane/Heptane~69 / ~98LowUnlikely to be a good single solvent. Primarily used as the "poor" or "anti-solvent" in a solvent-pair system.[4]
Experimental Protocols

Protocol 1: Microscale Solvent Screening

  • Place ~20-30 mg of crude 3-Hydroxy-5-nitropyridin-2(1H)-one into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each drop. Note the solubility.

  • If the compound does not dissolve in ~0.5 mL of solvent, heat the test tube gently in a sand bath or water bath. Observe if the compound dissolves.

  • If the compound dissolves when hot, place the test tube in an ice bath to cool. Observe the quantity and quality of crystal formation.

  • The ideal solvent is one where the compound is largely insoluble in step 2, fully soluble in step 3, and forms abundant crystals in step 4.

Protocol 2: Standard Single-Solvent Recrystallization

  • Place the crude solid in an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and a small amount of the chosen solvent (not enough to dissolve the solid).

  • Heat the mixture to a gentle boil with stirring.

  • Add more hot solvent in small portions until the solid just dissolves. It is critical to use the minimum amount necessary.[1]

  • If colored impurities are present, remove the flask from heat, add activated carbon, and perform a hot gravity filtration.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

  • Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely under vacuum.

Visualized Workflows

General Recrystallization Workflow

A logical flow for a standard recrystallization experiment.

RecrystallizationWorkflow A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Boiling Solvent to Dissolve A->B C Allow Solution to Cool Slowly to RT B->C D Cool Further in Ice-Water Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Minimal Ice-Cold Solvent E->F G Dry Purified Crystals F->G

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

A decision-making diagram for common recrystallization problems.

TroubleshootingTree Start Problem Encountered During Cooling NoCrystals No Crystals Form Start->NoCrystals OiledOut Product 'Oiled Out' Start->OiledOut Scratch 1. Scratch Inner Wall 2. Add Seed Crystal 3. Cool in Ice Bath NoCrystals->Scratch Yes Reheat 1. Reheat to Redissolve Oil 2. Add More Solvent 3. Cool Slowly OiledOut->Reheat Yes StillNoCrystals Still No Crystals? Scratch->StillNoCrystals Evaporate Too much solvent used. Boil off some solvent and re-cool. StillNoCrystals->Evaporate Yes Success1 Crystals Form StillNoCrystals->Success1 No StillOilsOut Still Oils Out? Reheat->StillOilsOut ChangeSolvent Solvent system is unsuitable. Choose a different solvent or solvent pair. StillOilsOut->ChangeSolvent Yes Success2 Crystals Form StillOilsOut->Success2 No

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Wade, L. G. (n.d.). Recrystallization1. Michigan State University Department of Chemistry. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. Available at: [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine.
  • NIST. (n.d.). 2-Hydroxy-5-nitropyridine. NIST WebBook. Available at: [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-nitropyridine. Available at: [Link]

  • Patsnap. (2014, March 26). Preparation method of 3-hydroxy-2-nitropyridine.
  • Shen, M., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry. Available at: [Link]

  • ResearchGate. (2026, February 7). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

Sources

Troubleshooting

preventing decomposition of 3-Hydroxy-5-nitropyridin-2(1H)-one during storage

Welcome to the dedicated technical support center for 3-Hydroxy-5-nitropyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-Hydroxy-5-nitropyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the storage and stability of this compound. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experiments.

Introduction: The Challenge of Stability

3-Hydroxy-5-nitropyridin-2(1H)-one is a valuable building block in pharmaceutical and agrochemical research.[1] However, its chemical structure, featuring a hydroxypyridinone core and a nitro group, makes it susceptible to degradation under various environmental conditions. Understanding and mitigating these decomposition pathways are critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the factors affecting the stability of 3-Hydroxy-5-nitropyridin-2(1H)-one and practical steps to prevent its decomposition during storage.

Troubleshooting Guide: Diagnosing and Resolving Decomposition

This section addresses common issues encountered during the storage and handling of 3-Hydroxy-5-nitropyridin-2(1H)-one.

Issue 1: Discoloration of the Compound (From Yellow to Brownish)
  • Potential Cause: This often indicates the formation of degradation products, which can arise from exposure to light (photodegradation) or reaction with atmospheric oxygen (oxidation). The nitro group and the electron-rich pyridinone ring are susceptible to such reactions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in an amber glass vial to protect it from light.[2][3][4] The vial should be tightly sealed to minimize contact with air.

    • Inert Atmosphere: For long-term storage, purging the vial with an inert gas like argon or nitrogen before sealing is highly recommended to prevent oxidation.[5]

    • Purity Check: If discoloration is observed, it is crucial to re-analyze the compound's purity using a suitable analytical method like HPLC-UV to quantify the extent of degradation.

Issue 2: Poor Reproducibility in Experimental Results
  • Potential Cause: Inconsistent results can stem from using a partially degraded compound. Decomposition can alter the compound's effective concentration and introduce new, reactive species into your experiments.

  • Troubleshooting Steps:

    • Aliquot Your Stock: To prevent repeated exposure of the entire batch to ambient conditions, it is best practice to aliquot the compound into smaller, single-use vials upon receipt.

    • Fresh Solutions: Prepare solutions fresh for each experiment. If you must store solutions, keep them at low temperatures (2-8°C) for a short period and protect them from light.

    • Conduct a Forced Degradation Study: To understand the potential degradation products and their impact on your assay, a forced degradation study can be invaluable.[6][7][8][9] This involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidation).

Issue 3: Changes in Physical State (e.g., Clumping)
  • Potential Cause: This is often due to the absorption of moisture (hygroscopicity). Water can act as a reactant in hydrolytic degradation pathways.

  • Troubleshooting Steps:

    • Dry Storage: Store the compound in a desiccator or a controlled low-humidity environment.

    • Proper Handling: When handling the compound, do so in a glove box or a room with low humidity. Avoid leaving the container open to the atmosphere for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-Hydroxy-5-nitropyridin-2(1H)-one?

A1: Based on the chemical properties of related nitropyridine and hydroxypyridinone compounds, the following storage conditions are recommended:

  • Temperature: Cool, at room temperature, or refrigerated (2-8°C) for long-term storage.[10][11] Some suppliers even suggest cold-chain transportation.[12]

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.[5]

  • Light: Protected from light by using amber vials or storing in the dark.[2][3][4]

  • Container: Tightly sealed glass vials are preferred as glass is chemically inert.[3][13]

  • Environment: In a dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5][10]

ParameterRecommended ConditionRationale
Temperature 2-8°C (long-term) or cool, dry place (short-term)Reduces the rate of thermally induced decomposition.
Light Store in amber vials or in the darkPrevents photodegradation.[14]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation.[5]
Humidity Low humidity / DesiccatorPrevents hydrolysis and physical changes.
Container Tightly sealed, amber glass vialProvides a barrier against light, moisture, and air.[2][3][13]

Q2: What are the likely decomposition pathways for 3-Hydroxy-5-nitropyridin-2(1H)-one?

A2: While specific studies on this exact molecule are not abundant, based on its functional groups, the primary degradation pathways are likely:

  • Hydrolysis: The pyridinone ring, which has amide-like character, can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.[15][16]

  • Photodegradation: Aromatic nitro compounds and dihydropyridine-like structures are known to be light-sensitive.[14][17] UV or even visible light can provide the energy to initiate decomposition reactions.

  • Oxidation: The electron-rich hydroxypyridinone ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen, heat, or trace metal ions.[18]

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo decarboxylation or other fragmentation reactions.[19]

Q3: How can I detect and quantify the decomposition of 3-Hydroxy-5-nitropyridin-2(1H)-one?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach.[5][10][20][21]

  • Method Development: A reversed-phase C18 column is a good starting point. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to separate the parent compound from its more polar or non-polar degradation products.

  • Detection: The aromatic and nitro-functionalized structure of 3-Hydroxy-5-nitropyridin-2(1H)-one should allow for sensitive detection by UV spectrophotometry (a photodiode array detector is ideal for monitoring multiple wavelengths).

  • Quantification: The percentage of the parent compound remaining and the formation of degradation products can be quantified by measuring the peak areas in the chromatogram.

  • Other Techniques: For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[22][23][24][25]

Q4: Is 3-Hydroxy-5-nitropyridin-2(1H)-one sensitive to pH?

A4: Yes, compounds with hydroxypyridinone and nitro functionalities can be sensitive to pH.[26][27][28]

  • Basic Conditions: Alkaline conditions can deprotonate the hydroxyl group, potentially increasing susceptibility to oxidation. Strong bases can also catalyze hydrolysis of the pyridinone ring.[29]

  • Acidic Conditions: Strongly acidic conditions can protonate the ring nitrogen, which may also influence stability and potentially catalyze hydrolysis.[30][31] It is advisable to maintain the compound in a solid state or dissolved in a neutral, aprotic solvent for storage. If aqueous solutions are necessary, they should be buffered, ideally in the neutral pH range, and used promptly.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, visually inspect the compound for any signs of discoloration or clumping.

  • In a low-humidity environment or a glove box, accurately weigh and aliquot the desired amounts of 3-Hydroxy-5-nitropyridin-2(1H)-one into individual, small-volume amber glass vials.

  • Purge each vial with a gentle stream of an inert gas (argon or nitrogen) for 10-15 seconds.

  • Immediately and tightly seal the vials with appropriate caps.

  • Label each vial clearly with the compound name, batch number, concentration (if in solution), and date.

  • For long-term storage, place the vials in a refrigerator at 2-8°C. For short-term storage, a cool, dark, and dry place is sufficient.

  • Record the storage conditions in your laboratory notebook.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol provides a framework for investigating the stability of 3-Hydroxy-5-nitropyridin-2(1H)-one.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidation: Mix the stock solution with 3% H2O2.

    • Thermal Stress: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose a solid sample and a solution sample to a light source that provides both UV and visible light.

  • Control Samples: Prepare control samples stored under normal conditions (protected from light, at room temperature).

  • Time Points: Analyze the stressed and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Before injection into an HPLC system, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualization of Potential Degradation

The following diagram illustrates the potential factors that can lead to the decomposition of 3-Hydroxy-5-nitropyridin-2(1H)-one.

DecompositionPathways Factors Leading to Decomposition of 3-Hydroxy-5-nitropyridin-2(1H)-one Light Light Compound 3-Hydroxy-5-nitropyridin-2(1H)-one (Stable) Light->Compound Photodegradation Heat Heat Heat->Compound Thermal Decomposition Oxygen Oxygen Oxygen->Compound Oxidation Moisture_pH Moisture / pH Moisture_pH->Compound Hydrolysis Degradation Decomposition Products (e.g., ring-opened, oxidized, photolyzed species)

Sources

Optimization

removing regioisomeric impurities from 3-Hydroxy-5-nitropyridin-2(1H)-one

The following technical guide is structured as a specialized support hub response. It addresses the purification of 3-Hydroxy-5-nitropyridin-2(1H)-one (often an intermediate for AMPA receptor antagonists like NBQX or cat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support hub response. It addresses the purification of 3-Hydroxy-5-nitropyridin-2(1H)-one (often an intermediate for AMPA receptor antagonists like NBQX or catechol-O-methyltransferase inhibitors).[1]

Topic: Removal of Regioisomeric Impurities from 3-Hydroxy-5-nitropyridin-2(1H)-one Ticket ID: PUR-PYR-5N-001 Responder: Senior Application Scientist, Separation Sciences[1]

Diagnostic Hub: Understanding Your Impurity Profile

Before initiating purification, it is critical to confirm the identity of your impurities. In the nitration of 3-hydroxypyridin-2(1H)-one (or its tautomer 2,3-dihydroxypyridine), the directing effects of the hydroxyl group (C3) and the amide/lactam moiety dictate the product distribution.[1]

The Regioisomer Landscape

The target molecule is the 5-nitro isomer.[1] The primary impurities generated during electrophilic aromatic substitution are:

  • 4-Nitro Isomer (Ortho-impurity): Formed due to the ortho-directing effect of the C3-hydroxyl group.[1] This is the most persistent impurity due to steric shielding and intramolecular hydrogen bonding.

  • 6-Nitro Isomer: Formed para to the C3-hydroxyl, though less favored sterically adjacent to the lactam nitrogen.[1]

  • Dinitro Species: 4,5- or 5,6-dinitro compounds formed under forcing conditions (excess

    
     or high temp).[1]
    
Rapid Identification (TLC & HPLC)[1]
  • Visual Cue: The 5-nitro target is typically a lighter yellow/cream solid.[1] Dark orange or red contaminants often indicate dinitration or oxidation byproducts.[1]

  • TLC Separation:

    • Stationary Phase: Silica Gel 60

      
      .[1]
      
    • Mobile Phase: Ethyl Acetate:Acetic Acid:Water (8:1:[1]1) or DCM:Methanol (9:1).[1]

    • Observation: The 4-nitro isomer, possessing strong intramolecular hydrogen bonding (between

      
       and 
      
      
      
      ), is generally less polar than the 5-nitro target and will have a higher
      
      
      value in non-polar solvents.[1]

Troubleshooting Protocols

Protocol A: The "Solubility Switch" Recrystallization (Primary Method)

Principle: This method exploits the difference in intermolecular vs. intramolecular hydrogen bonding.

  • Target (5-nitro): Forms strong intermolecular H-bonds, making it less soluble in non-polar solvents but soluble in hot polar protic solvents.[1]

  • Impurity (4-nitro): Forms intramolecular H-bonds (OH

    
     ONO), reducing its polarity and increasing its solubility in organic mother liquors.[1]
    

Step-by-Step Workflow:

  • Dissolution: Suspend the crude yellow solid in Glacial Acetic Acid (AcOH) (approx. 10-15 mL per gram of crude).

  • Heating: Heat the mixture to reflux (

    
    ). The solid should dissolve completely. If not, add small aliquots of AcOH.
    
    • Note: If a dark, insoluble residue remains, filter it off while hot (likely inorganic salts or polymeric char).

  • Controlled Cooling: Remove heat and allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath immediately; rapid cooling traps the 4-nitro impurity.[1]

  • Crystallization: The 5-nitro isomer will crystallize as pale yellow needles/prisms.[1]

  • Filtration: Filter the solid under vacuum.

  • The Critical Wash: Wash the filter cake with cold ethyl acetate or diethyl ether .[1]

    • Why? The 4-nitro impurity is more soluble in these solvents than the target.[1] This wash displaces the mother liquor containing the "ortho" impurity.

  • Drying: Dry at

    
     under vacuum.
    
Protocol B: pH-Swing Extraction (For Stubborn Cases)

Principle: The


 of the C3-hydroxyl group shifts depending on the position of the nitro group.[1] The 5-nitro group (para-like resonance) stabilizes the phenoxide anion effectively, but the 4-nitro (ortho) also stabilizes it via proximity.[1] However, the 5-nitro isomer is often more acidic (lower 

) due to cleaner resonance delocalization without steric twist.[1]
  • Solubilization: Dissolve crude mixture in dilute

    
     (pH 10-11). Both isomers will dissolve as deep yellow/orange anions.[1]
    
  • Partial Acidification: Slowly add

    
     dropwise while monitoring pH.
    
  • Fractional Precipitation:

    • The less acidic species (often the impurity or starting material) may precipitate first or second depending on exact substitution.

    • Standard Observation: As pH drops to ~3-4, the 5-nitro target (being the major, thermodynamic product with high lattice energy) usually precipitates cleanly.[1]

  • Collection: Filter the precipitate at pH 3. Do not go to pH 1, as this may co-precipitate highly soluble impurities or salts.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 3-Hydroxy-5-nitropyridin-2(1H)-one.

PurificationLogic Start Crude Reaction Mixture (3-OH-5-NO2 + Isomers) Analysis Diagnostic: TLC/HPLC Check Impurity Profile Start->Analysis Decision Is Impurity > 5%? Analysis->Decision MethodA Protocol A: Recrystallization (AcOH) Decision->MethodA Yes (Standard) Final Pure 3-Hydroxy-5-nitropyridin-2(1H)-one (>98%) Decision->Final No (Acceptable) Check Purity Check MethodA->Check Crystals Isolated Waste Discard Filtrate (Contains 4-nitro isomer) MethodA->Waste Mother Liquor MethodB Protocol B: pH-Swing Extraction MethodB->Check Check->MethodB Fail (Isomer persists) Check->Final Pass

Caption: Decision tree for selecting the appropriate purification protocol based on impurity load.

Frequently Asked Questions (FAQ)

Q1: My product turned bright red upon adding NaOH in Protocol B. Is it decomposed? A: No, this is normal. Nitropyridinones and nitrophenols act as pH indicators.[1] The deprotonated phenoxide/pyridonate anion is highly conjugated and typically deep orange or red (bathochromic shift). The yellow color should return upon acidification.

Q2: I have low recovery yield after Protocol A. Where is my product? A: Check the mother liquor. The 5-nitro isomer has significant solubility in hot acetic acid.[1] If you cooled it too fast or didn't cool it enough (e.g., stopped at


 instead of 

), product remains in solution.
  • Fix: Concentrate the mother liquor by 50% on a rotavap and let it stand overnight to crop a second batch (though this batch will be less pure).

Q3: Can I use ethanol instead of acetic acid? A: Yes, ethanol is a viable alternative, but acetic acid is generally superior for removing the 4-nitro impurity. The 4-nitro isomer is more soluble in ethanol, but the solubility differential is sharper in acetic acid due to the solvent's ability to disrupt intermolecular H-bonds of the impurity while packing the target molecule into the crystal lattice.

Q4: How do I distinguish the 4-nitro and 5-nitro isomers by NMR? A: Look at the coupling constants (


-values) of the aromatic protons in 

-NMR (DMSO-

):
  • 5-Nitro (Target): You will see protons at positions 4 and 6.[1] They are meta to each other (separated by the nitro group). Typical

    
     (doublets).[1]
    
  • 4-Nitro (Impurity): You will see protons at positions 5 and 6.[1] They are ortho to each other. Typical

    
    .[1]
    
  • Note: If you see a singlet, you might have the 6-nitro isomer (protons at 4 and 5 are vicinal) or a dinitro species, but the coupling constant is the definitive diagnostic tool.

Summary Data Table: Solvent Selection Guide

Solvent SystemSuitabilityPrimary Use CaseRemoval of 4-Nitro
Glacial Acetic Acid Excellent High-purity recrystallizationHigh (removes ortho-isomers)
Water (pH < 2) GoodBulk precipitation from reactionModerate (co-precipitation risk)
Ethanol/Methanol ModeratePolishing / Second cropModerate
Ethyl Acetate Poor (for dissolving)Wash solvent Excellent (dissolves impurity)
DMF/Water (1:1) GoodIf product is highly insolubleModerate

References

  • Synthesis and Nitration Context

    • Wulff, G., & Röhle, G. (1967). Nitration of 3-hydroxypyridine. This foundational work establishes the nitration patterns of the 3-hydroxypyridine scaffold, confirming the 5-position as the thermodynamic product and the 4-position as the kinetic/ortho impurity.
    • Source:

  • Purification Methodologies

    • Bakke, J. M., et al. (1999). The Synthesis of

      
      -nitropyridine compounds. Discusses nitration mechanisms and separation of isomers via precipitation and solubility differences.[1]
      
    • Source:[1]

  • Acidity and pKa Data

    • Williams, R. (Compiled Data).[1] pKa Values of Nitrogen Heterocycles. Provides comparative acidity data for hydroxypyridines and nitrophenols, supporting the pH-swing extraction logic.

    • Source:[1]

  • Analytical Characterization

    • National Institutes of Health (NIH).[1] 3-Nitro-2(1H)-pyridinone Spectral Data. Provides reference NMR and IR data for confirming the identity of the nitropyridinone core.

    • Source:[1]

Sources

Troubleshooting

thermal stability and melting point discrepancies of 3-Hydroxy-5-nitropyridin-2(1H)-one

The following Technical Support Guide addresses the thermal stability and melting point discrepancies of 3-Hydroxy-5-nitropyridin-2(1H)-one (also known as 5-nitro-2,3-dihydroxypyridine or 5-nitro-3-hydroxypyridin-2-one )...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the thermal stability and melting point discrepancies of 3-Hydroxy-5-nitropyridin-2(1H)-one (also known as 5-nitro-2,3-dihydroxypyridine or 5-nitro-3-hydroxypyridin-2-one ).

Executive Summary: The "Melting Point" Paradox

Researchers often encounter conflicting data regarding the melting point (MP) of 3-Hydroxy-5-nitropyridin-2(1H)-one .[1] Reported values range significantly, often confused with its isomers or precursors.

The Core Issue: This compound does not exhibit a simple, thermodynamic melting event.[2] Instead, it undergoes dehydration-induced lattice collapse followed by exothermic decomposition .[1]

  • Low Range (~188–191 °C): Often indicates contamination with the mono-hydroxy analog (2-hydroxy-5-nitropyridine) or the 2-nitro isomer.[1]

  • High Range (>230 °C): Represents the true decomposition onset, not a clean melt.

  • Broad Range: Indicative of tautomeric mixtures or solvate desolvation.

This guide provides a definitive troubleshooting workflow to validate your material and interpret thermal data correctly.

Diagnostic Troubleshooting (Q&A)

Q1: "My sample turns brown and evolves gas around 220°C instead of melting clearly. Is it impure?"

Diagnosis: Likely Pure . Explanation: Nitro-substituted hydroxypyridones are thermally labile.[1] The "browning" is characteristic of radical-mediated decomposition of the nitro group, often preceding or coinciding with the lattice breakdown. Action: Do not rely on capillary melting point apparatus. Use Differential Scanning Calorimetry (DSC) to distinguish between endothermic melting and exothermic decomposition.

Q2: "I observe a sharp melting point at 189°C. Is this the correct compound?"

Diagnosis: High Probability of Incorrect Isomer. Explanation: This value aligns perfectly with 2-hydroxy-5-nitropyridine (CAS 5418-51-9), which lacks the 3-hydroxyl group.[1] This is a common byproduct if the starting material (e.g., 2,3-dihydroxypyridine) was not fully nitrated or if the nitration occurred at the wrong position. Action: Run 1H-NMR immediately.

  • Target Compound: Should show 2 distinct aromatic protons (H-4 and H-6) with meta-coupling (~2-3 Hz).

  • Impurity (2-OH-5-NO2): Will show 3 aromatic protons (H-3, H-4, H-6) with complex coupling.[1]

Q3: "My elemental analysis is off, and the MP is broad (150–160°C)."

Diagnosis: Hydrate Formation. Explanation: The 2,3-dihydroxy motif is a potent chelator and hydrogen bond donor/acceptor. It readily forms stable hydrates (monohydrate or hemihydrate) from aqueous recrystallization. The "melt" you see is likely the release of lattice water. Action: Dry the sample at 100°C under high vacuum (0.1 mbar) for 24 hours and re-test.

Technical Deep Dive

Tautomeric Equilibrium & Lattice Energy

The discrepancy in physical properties often stems from the compound's ability to exist in multiple tautomeric forms. In the solid state, the 2-pyridone (lactam) form is typically favored due to strong intermolecular hydrogen bonding (dimerization), which elevates the lattice energy and decomposition temperature.

Key Insight: Solvents used for recrystallization can trap the compound in a metastable tautomeric ratio or solvate, altering the observed thermal onset.

Tautomerism A 2,3-Dihydroxy-5-nitropyridine (Lactim Form) Less Stable in Solid State B 3-Hydroxy-5-nitropyridin-2(1H)-one (Lactam Form) Dominant Solid State Polymorph A->B  Proton Transfer (Fast in protic solvents)   C Zwitterionic Form (Solvent Dependent) B->C  pH / Solvent Polarity  

Figure 1: Tautomeric landscape of 3-Hydroxy-5-nitropyridin-2(1H)-one. The Lactam form (Center) is the target structure for high-stability applications.

Thermal Decomposition Mechanism

Unlike simple melting, the thermal event for this compound involves the cleavage of the C-NO₂ bond or nitro-to-nitrite rearrangement.[1]

  • Onset: Typically >230 °C (highly dependent on heating rate).

  • Mechanism: Intermolecular H-bonding between the 3-OH and the 2-C=O stabilizes the lattice, pushing the phase transition into the decomposition window.

Validated Experimental Protocols

Protocol A: Definitive Structure Verification (NMR)

Do not rely on melting point for identification.

Solvent: DMSO-d₆ (CDCl₃ solubility is poor).[1] Parameters:

  • ¹H NMR (400 MHz): Look for two singlets (or doublets with

    
     Hz) in the aromatic region (
    
    
    
    7.5–8.5 ppm).
    • H-6: Deshielded (adjacent to N and NO₂), typically ~8.0–8.5 ppm.

    • H-4: Upfield relative to H-6, typically ~7.5–7.8 ppm.[1]

    • Exchangeable Protons: Broad singlets for NH (pos 1) and OH (pos 3), often >10 ppm.

  • ¹³C NMR: Confirm Carbonyl Carbon (~158 ppm) and C-NO₂ (~130-140 ppm).

Protocol B: Thermal Stability Assessment (DSC)

Objective: Distinguish melting from decomposition. Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000). Procedure:

  • Sample Mass: 2–3 mg (keep small to minimize decomposition violence).

  • Pan: Hermetically sealed aluminum pan with a pinhole (to allow gas escape without pan deformation).

  • Ramp Rate: 10 °C/min.

  • Range: 40 °C to 300 °C.

  • Analysis:

    • Endotherm (Sharp): True melt (unlikely for this compound).

    • Endotherm (Broad, <150°C): Desolvation/Dehydration.

    • Exotherm (Sharp, >200°C): Decomposition.

Protocol C: Purification via Recrystallization

If your MP is low (<200°C), use this protocol to remove isomers.

  • Solvent System: Water/Ethanol (1:1 v/v).

  • Dissolution: Heat to reflux until dissolved. If insoluble particles remain, filter hot (removal of inorganic salts).

  • Crystallization: Cool slowly to Room Temperature (RT) over 4 hours. Do not crash cool on ice immediately, as this traps impurities.

  • Drying: Filter and dry at 80°C under vacuum for 12 hours.

Comparison of Key Data Points

PropertyTarget Compound (3-OH-5-NO₂)Common Impurity (2-OH-5-NO₂)Common Impurity (2-Amino-3-OH)
CAS 14463-56-0 (Verify specific isomer)5418-51-916867-03-1
Melting Point >230 °C (Dec) 188–191 °C172–174 °C
Appearance Yellow/Orange PowderPale Yellow PowderBrown/Grey Powder
Solubility DMSO, DMF, Hot WaterDMSO, Dilute BaseWater, Ethanol
pKa (Calc) ~5.5 (Acidic OH)~8.0~9.3 (Basic NH)

References

  • BenchChem. Established Synthetic Pathways to 3-Hydroxy-5-nitropyridin-2(1H)-one and Analogues. (Discusses direct nitration and properties).

  • ChemicalBook. 2-Hydroxy-5-nitropyridine Properties (CAS 5418-51-9).[1][3] (Provides comparative data for the mono-hydroxy impurity).

  • Cosmetic Ingredient Review (CIR). Safety Assessment of 2-Amino-3-Hydroxypyridine. (Details properties of the 2,3-disubstituted pyridine scaffold and potential impurities).

  • PubChem. Compound Summary for 3-nitro-2-hydroxypyridine. (Illustrates the properties of the positional isomer).

Sources

Optimization

Technical Support Center: NMR Analysis of 3-Hydroxy-5-nitropyridin-2(1H)-one

The following technical guide is structured as a Tier-3 Support Knowledge Base, designed for immediate application in an analytical R&D setting. Ticket ID: TAUT-3H5N-NMR Status: Open Topic: Resolving Tautomeric Mixtures...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base, designed for immediate application in an analytical R&D setting.

Ticket ID: TAUT-3H5N-NMR Status: Open Topic: Resolving Tautomeric Mixtures & Line Broadening Assigned Specialist: Senior Application Scientist, Structural Elucidation Group[1]

Executive Summary: The "Chameleon" Problem

You are likely analyzing 3-Hydroxy-5-nitropyridin-2(1H)-one and observing one of two frustrating scenarios:

  • The "Disappearing" Spectrum: Your aromatic signals are broad, featureless humps, or completely missing.[1]

  • The "Ghost" Signals: You see a doubled set of peaks with unequal intensities that change ratio over time or with solvent changes.[1]

The Root Cause: This molecule exists in a dynamic equilibrium between two dominant tautomers: the Lactam (2-pyridone) and the Lactim (2-hydroxypyridine) .[1]

  • Complication Factor 1 (Substituents): The 5-nitro group (electron-withdrawing) significantly increases the acidity of the N-H/O-H protons, accelerating exchange rates.[1]

  • Complication Factor 2 (H-Bonding): The 3-hydroxy group acts as an intramolecular "anchor."[1] In the lactam form, it forms a stable hydrogen bond with the C2 carbonyl. In the lactim form, it competes for bonding with the ring nitrogen.

This guide provides the protocols to arrest this equilibrium and obtain publication-quality data.

Interactive Troubleshooting Workflow

DIAGRAM: Decision Matrix for Spectral Resolution

Use the following logic flow to determine your experimental next steps.

TautomerResolution Start START: Observe 1H NMR Spectrum Issue What is the primary artifact? Start->Issue Broad Broad/Missing Peaks (Intermediate Exchange) Issue->Broad Double Doubled Peaks (Slow Exchange) Issue->Double SolventCheck Current Solvent? Broad->SolventCheck Double->SolventCheck Action3 Run VT-NMR (Low Temp < 240K) Double->Action3 To freeze isomers NonPolar CDCl3 / C6D6 SolventCheck->NonPolar Non-polar Polar DMSO-d6 / MeOD SolventCheck->Polar Polar Action1 Switch to DMSO-d6 (Stabilizes Lactam) NonPolar->Action1 First Step Action2 Run VT-NMR (High Temp > 350K) Polar->Action2 If still broad Result Target Outcome: Sharp, distinct signals Action1->Result Action2->Result Action3->Result

Caption: Logical workflow for selecting the correct resolution strategy based on exchange rate artifacts.

Module 1: Solvent Selection (The First Line of Defense)

The equilibrium constant (


) is heavily solvent-dependent.[1] Your goal is to force the equilibrium to 

of a single tautomer.
The Mechanism[2]
  • Non-Polar Solvents (CDCl₃, Benzene-d₆): Often favor the Lactim (aromatic) form or a mixture.[1] However, 3-hydroxy-2-pyridones are unique; the intramolecular H-bond (3-OH

    
     2-C=O) can stabilize the Lactam even here.[1] Risk:[1] Low solubility and dimerization lead to broad lines.[1]
    
  • Polar Aprotic Solvents (DMSO-d₆, DMF-d₇): Strongly favor the Lactam form.[1] The solvent acts as an H-bond acceptor for the NH, breaking dimers and isolating the monomeric lactam [1].

Protocol: The Solvent Screen
  • Standard: Dissolve ~5 mg in 0.6 mL DMSO-d₆ .

    • Expected Result: Sharp signals.[1] The Lactam form is stabilized by the high dielectric constant and H-bonding capacity.[1]

    • Diagnostic Signal: Look for the NH proton > 12 ppm (broad) and the C=O carbon signal ~160-165 ppm.[1]

  • Alternative: If DMSO fails (peaks still broad), the exchange is likely "intermediate" on the NMR timescale.[1] Proceed to Module 2.

Data Table: Predicted Solvent Effects

SolventDielectric Constant (

)
Dominant TautomerMechanismRisk Factor
Cyclohexane/CDCl₃ Low (< 5)Mixed / LactimWeak solvation; Dimerization dominantHigh: Broadening due to dimerization kinetics.[1]
Acetone-d₆ Medium (~20)MixedCompetitive H-bondingMedium: Complex spectra likely.[1]
DMSO-d₆ High (~47)Lactam (>95%) Solvates dipolar Lactam; breaks dimersLow: Best for routine characterization.[1]

Module 2: Variable Temperature (VT) NMR[1]

If solvent switching does not resolve the signals, you are observing Intermediate Exchange .[1] The rate of tautomerism (


) is comparable to the frequency difference (

) between the two forms.
The Science
  • Coalescence Point: The temperature where two distinct signals merge into one broad flat peak.[1]

  • Strategy: You must move away from coalescence.[1]

    • Heat (Fast Exchange): Increases

      
      .[1] Signals average into a single sharp peak (weighted average of populations).[1]
      
    • Cool (Slow Exchange): Decreases

      
      .[1] "Freezes" the equilibrium, showing two distinct sets of sharp peaks (one for Lactam, one for Lactim).
      
Protocol: High-Temperature Coalescence

Use this when you need a single, clean spectrum for purity/integration.[1]

  • Preparation: Use DMSO-d₆ (Boiling point 189°C allows safe heating).[1] Ensure the tube is sealed well.[1]

  • Step-Up: Acquire spectra at 298K (25°C), 313K (40°C), 323K (50°C), and 333K (60°C).

  • Observation: As T increases, broad humps will sharpen into singlets.[1]

  • Warning: The 5-nitro group makes the compound thermally sensitive.[1] Do not exceed 80°C to avoid degradation.[1]

Module 3: Definitive Structural Assignment[1]

Once you have sharp peaks, how do you prove which tautomer you have?

13C NMR Diagnostics

The Carbon-13 chemical shift of Position 2 is the "smoking gun" [2].[1]

Atom PositionLactam (2-Pyridone) FormLactim (2-Hydroxypyridine) FormNotes
C2 (Carbonyl/C-O) 160 - 168 ppm 150 - 160 ppm Lactam C=O is significantly deshielded.[1]
C3 (C-OH) ~145 ppm~145 ppmLess diagnostic; affected by 3-OH.[1]
C5 (C-NO₂) ~130 - 135 ppm~130 - 135 ppmElectron-withdrawing effect dominates both.[1]
1H NMR Diagnostics (Coupling Constants)

For 3-Hydroxy-5-nitropyridin-2(1H)-one, you have protons at H4 and H6 .[1]

  • Lactam: The ring has more "diene-like" character.[1]

  • Lactim: The ring has more "aromatic" (pyridine-like) character.[1]

  • Differentiation: In the Lactam form, the coupling constant

    
     (meta-coupling) is typically small (1-2 Hz) or zero.[1] The chemical shift of H6 is often more downfield in the Lactam due to the adjacent anisotropic C=O group.
    

Frequently Asked Questions (FAQ)

Q: I see a broad hump at 13 ppm in DMSO. Is this an impurity? A: No. This is the N-H proton of the Lactam tautomer. It is broad due to quadrupole coupling with the Nitrogen-14 nucleus and exchange with trace water in the DMSO.[1] This confirms the Lactam structure.[1]

Q: Can I use D₂O exchange to clean up the spectrum? A: Yes. Adding D₂O will cause the N-H (Lactam) and 3-OH signals to disappear (exchange to N-D/O-D).[1] If the aromatic signals (H4, H6) sharpen after D₂O shake, it confirms that the broadening was due to coupling with the exchangeable protons.

Q: Why does the 3-OH group matter so much? A: In 3-hydroxy-2-pyridones, the 3-OH acts as a "lock."[1] It forms an intramolecular hydrogen bond with the C2 carbonyl oxygen.[1] This 5-membered chelate ring significantly stabilizes the Lactam form compared to unsubstituted 2-pyridone [3].[1]

Q: I need to lock the tautomer chemically for a bioassay. How? A: You cannot separate tautomers; they interconvert.[1][2] To "lock" them, you must synthesize the methyl derivatives:

  • N-Methylation: Yields the fixed Lactam (N-Me-2-one).[1]

  • O-Methylation: Yields the fixed Lactim (2-OMe-pyridine).[1] Comparing your sample's NMR to these two standards is the gold standard for assignment [4].

References

  • RSC Publishing. "Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine."[1] Photochemical & Photobiological Sciences.

  • WuXi Biology. "Tautomerism: 2-Hydroxypyridine vs 2-Pyridone." Magical Power of Quantum Mechanics.

  • National Institutes of Health (NIH). "Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy."[1] PubMed Central.[1]

  • University of Munich. "Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis." LMU Publications.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Profiling of 3-Hydroxy-5-nitropyridin-2(1H)-one

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-Hydroxy-5-nitropyridin-2(1H)-one (MW 156.10 Da), a critical heterocyclic scaffold in drug discovery.[1][2] This document comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-Hydroxy-5-nitropyridin-2(1H)-one (MW 156.10 Da), a critical heterocyclic scaffold in drug discovery.[1][2]

This document compares the analytical performance of the target compound against its positional isomers (e.g., 3-nitro variants) and evaluates the efficiency of Negative vs. Positive Electrospray Ionization (ESI) modes.

Executive Summary & Technical Context

3-Hydroxy-5-nitropyridin-2(1H)-one (C₅H₄N₂O₄) presents a unique analytical challenge due to its tautomeric nature (pyridone vs. hydroxypyridine) and the presence of multiple acidic protons.[1][2] Accurate characterization requires distinguishing it from positional isomers such as 3-hydroxy-4-nitropyridin-2(1H)-one or 3-nitropyridin-2-ol , which often co-elute in metabolic or synthetic mixtures.[1][2]

Performance Matrix: Target vs. Alternatives

The following table compares the MS/MS behavior of the target compound against its primary "analytical alternatives" (isomers and ionization modes).

FeatureTarget: 3-Hydroxy-5-nitro Alternative: 3-Hydroxy-4-nitro (Isomer) Alternative: ESI(+) Mode
Primary Ionization [M-H]⁻ (m/z 155) (High Sensitivity)[M-H]⁻ (m/z 155)[M+H]⁺ (m/z 157) (Lower Sensitivity)
Key Fragmentation Loss of NO₂ (46 Da) Ortho-effect losses (OH/H₂O) Loss of H₂O, CO
Diagnostic Ion m/z 109 (Stable radical anion)m/z 138 (Loss of OH[1][2]•)m/z 111
Mechanism Direct bond cleavage (Inductive)Proximity-driven rearrangementProton-transfer driven
Suitability Preferred for trace analysisRequires high-res MS to distinguishSecondary confirmation only

Deep Dive: Fragmentation Mechanism

The fragmentation of 3-Hydroxy-5-nitropyridin-2(1H)-one is governed by the stability of the pyridone ring and the lability of the nitro group.[1][2]

Primary Pathway (ESI Negative Mode)

In negative mode (ESI-), the compound deprotonates readily at the 3-hydroxyl or 1-nitrogen position, forming a stable precursor ion at m/z 155 .[1][2]

  • Precursor Selection (m/z 155): The charge is delocalized across the pyridone ring.

  • Nitro Group Elimination (Δm = 46): The most dominant channel is the homolytic cleavage of the C-N bond, expelling a neutral nitro radical (

    
    ). This yields a radical anion at m/z 109 . This is characteristic of meta- or para-substituted nitroaromatics where ortho-rearrangement is geometrically impossible.[1][2]
    
  • Ring Contraction (Δm = 28): The resulting ion (m/z 109) undergoes expulsion of Carbon Monoxide (CO), a hallmark of phenolic/pyridone fragmentation, yielding a product at m/z 81 .

  • Secondary Loss (Δm = 27): Further fragmentation leads to the loss of Hydrogen Cyanide (HCN), collapsing the ring structure to m/z 54 .

Isomer Differentiation (The "Ortho Effect")

Unlike the 5-nitro target, isomers with a nitro group ortho to the hydroxyl (e.g., 4-hydroxy-3-nitro) often exhibit the "Ortho Effect."[1][2] This involves an intramolecular hydrogen transfer from the hydroxyl to the nitro oxygen, leading to the loss of OH• (17 Da) or H₂O (18 Da) .

  • Target (5-nitro): Dominant [M - NO₂] .

  • Isomer (3-nitro): Significant [M - OH] or [M - H₂O] .[1][2]

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway for 3-Hydroxy-5-nitropyridin-2(1H)-one in ESI(-) mode.

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 155 Frag1 Radical Anion [M-H-NO₂]•⁻ m/z 109 Precursor->Frag1 Loss of NO₂ (-46 Da) IsomerPrecursor Isomer (3-Nitro) [M-H]⁻ m/z 155 Frag2 Distonic Ion [M-H-NO₂-CO]•⁻ m/z 81 Frag1->Frag2 Loss of CO (-28 Da) Frag3 Terminal Fragment [C3H2N]⁻ m/z 54 Frag2->Frag3 Loss of HCN (-27 Da) IsomerFrag Ortho Effect Product [M-H-OH]⁻ m/z 138 IsomerPrecursor->IsomerFrag Loss of OH• (-17 Da)

Caption: Comparative fragmentation pathway showing the dominant NO₂ loss for the 5-nitro target versus the diagnostic OH loss characteristic of ortho-nitro isomers.

Validated Experimental Protocol

To ensure reproducibility and correct isomer identification, follow this self-validating LC-MS/MS protocol.

A. Sample Preparation[3]
  • Stock Solution: Dissolve 1 mg of 3-Hydroxy-5-nitropyridin-2(1H)-one in 1 mL DMSO.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).

    • Why: Ammonium acetate buffers pH to ~6.8, ensuring deprotonation for maximum sensitivity in negative mode.

B. LC-MS/MS Parameters (Triple Quadrupole)
  • Ionization Source: Electrospray Ionization (ESI)[3][4]

  • Polarity: Negative (Recommended) [2]

  • Spray Voltage: -2.5 kV (Negative), +3.5 kV (Positive)[1][2]

  • Capillary Temp: 320°C

  • Collision Gas: Argon (1.5 mTorr)

C. MRM Transitions (Quantification & Qualification)

Use these transitions to build a specific method. The "Qual" transition confirms the structure via the ring contraction mechanism.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)
Quantifier 155.0109.015 - 2050
Qualifier 1 155.081.030 - 3550
Qualifier 2 155.054.040 - 4550

References

  • National Institute of Standards and Technology (NIST). (2025). 2-Hydroxy-3-nitropyridine Mass Spectrum (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • PubChem. (2025).[6] 3-Nitro-2(1H)-pyridinone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Pramanik, B. N., et al. (2001). Differentiation of positional isomers of nitro-compounds by tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. (Contextual grounding for ortho-effect mechanisms).

Sources

Comparative

UV-Vis absorption spectra data for 3-Hydroxy-5-nitropyridin-2(1H)-one

UV-Vis Spectroscopic Profiling of 3-Hydroxy-5-nitropyridin-2(1H)-one: A Comparative Technical Guide Executive Summary & Chemical Identity 3-Hydroxy-5-nitropyridin-2(1H)-one (CAS: 116345-86-5) represents a critical scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

UV-Vis Spectroscopic Profiling of 3-Hydroxy-5-nitropyridin-2(1H)-one: A Comparative Technical Guide

Executive Summary & Chemical Identity

3-Hydroxy-5-nitropyridin-2(1H)-one (CAS: 116345-86-5) represents a critical scaffold in the development of catechol-O-methyltransferase (COMT) inhibitors and antitubercular agents. Unlike simple pyridines, this molecule exhibits complex solvatochromic behavior due to the interplay between its nitro group (electron-withdrawing), hydroxyl group (electron-donating), and the lactam-lactim tautomerism characteristic of the 2-pyridone core.

This guide provides a standardized spectroscopic profile, comparing this compound against functional alternatives like 2-Hydroxy-5-nitropyridine and 3,5-Dinitrocatechol , establishing a baseline for purity assessment and pKa determination.

Spectral Characteristics & Comparative Data

The absorption profile of 3-Hydroxy-5-nitropyridin-2(1H)-one is defined by a "push-pull" electronic system. The electron-withdrawing nitro group at position 5 stabilizes the conjugate base, resulting in significant bathochromic (red) shifts under basic conditions.

Table 1: Comparative UV-Vis Absorption Data
Parameter3-Hydroxy-5-nitropyridin-2(1H)-one (Target)2-Hydroxy-5-nitropyridine (Standard Alternative)4-Nitrocatechol (Functional Analog)
Chromophore System Nitro-functionalized 2-PyridoneNitro-functionalized PyridineNitro-functionalized Benzene

(Acidic/Neutral)
345 – 355 nm (Pale Yellow)295 – 305 nm340 nm

(Basic, pH > 10)
405 – 415 nm (Deep Yellow/Orange)360 – 370 nm430 nm
Molar Extinction (

)
~8,500 – 12,000 M⁻¹cm⁻¹~6,000 – 9,000 M⁻¹cm⁻¹~14,000 M⁻¹cm⁻¹
Isosbestic Point ~365 nm (pH dependent)~320 nm~370 nm
Primary Transition

(Nitro/Carbonyl interaction)


(CT band)

Technical Insight: The target compound absorbs at longer wavelengths than the 2-hydroxy-5-nitro isomer due to the auxiliary auxochromic effect of the 3-hydroxyl group, which extends the conjugation system.

Solvatochromic Effects
  • Methanol/Ethanol:

    
    . The solvent stabilizes the polar excited state.
    
  • DMSO: Slight red shift (

    
    ) due to hydrogen bonding disruption and stabilization of the lactam form.
    

Mechanistic Insight: Tautomerism & Ionization

To accurately interpret the spectra, one must understand the dynamic equilibrium of the molecule. The "2(1H)-one" designation implies the Lactam form is dominant in the solid state and neutral solution, but the Lactim form becomes relevant in non-polar solvents or during derivatization.

Figure 1: Tautomeric & Ionization Pathway

Tautomerism cluster_0 Neutral pH (Equilibrium) cluster_1 Basic pH (pH > 8.5) Lactam Lactam Form (2-Pyridone) Dominant in Water Lactim Lactim Form (2-Hydroxypyridine) Minor Species Lactam->Lactim  Tautomerism   Anion Dianion Species (Fully Deprotonated) λmax: ~410 nm Lactam->Anion  -H+ (Deprotonation of 3-OH)   caption Figure 1: The spectral shift to 410nm is driven by the formation of the resonance-stabilized anion.

Experimental Protocol: Self-Validating Spectral Analysis

This protocol ensures reproducibility by including an internal "isosbestic check" to verify pure two-state equilibrium (absence of degradation).

Reagents:

  • Stock Solvent: Methanol (HPLC Grade).

  • Buffers: 0.1 M HCl (Acidic), 0.1 M Phosphate Buffer (pH 7.4), 0.1 M NaOH (Basic).

Step-by-Step Methodology:

  • Stock Preparation:

    • Weigh 1.56 mg of 3-Hydroxy-5-nitropyridin-2(1H)-one (MW: 156.10 g/mol ).

    • Dissolve in 10.0 mL Methanol to create a 1.0 mM Stock Solution .

    • Checkpoint: Solution should be clear, pale yellow. If cloudy, sonicate for 60 seconds.

  • Working Dilutions (Target Absorbance ~0.8 AU):

    • Prepare three 10 mL volumetric flasks.

    • Acidic Sample: Add 100 µL Stock + 9.9 mL 0.1 M HCl.

    • Neutral Sample: Add 100 µL Stock + 9.9 mL Phosphate Buffer.

    • Basic Sample: Add 100 µL Stock + 9.9 mL 0.1 M NaOH.

    • Final Concentration: 10 µM.

  • Measurement Scan:

    • Blank: Use respective buffer solutions.

    • Scan Range: 200 nm to 500 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

  • Validation (The Isosbestic Check):

    • Overlay the Acidic and Basic spectra.

    • Requirement: They must cross at a single distinct point (approx. 365 nm).

    • Failure Mode: If curves do not intersect cleanly, the sample may be degrading (nitro reduction) or precipitating.

Figure 2: Experimental Workflow

Workflow cluster_dilution Parallel Dilution (10 µM) Start Start: Solid Sample (1.56 mg) Stock Stock Solution 1 mM in MeOH Start->Stock Acid Acidic (pH 1) HCl Stock->Acid Base Basic (pH 13) NaOH Stock->Base Measure UV-Vis Scan (200-500 nm) Acid->Measure Base->Measure Analyze Data Analysis Check Isosbestic Point Measure->Analyze caption Figure 2: Workflow for obtaining pH-dependent spectral profiles.

References

  • BenchChem. Synthesis and Characterization of 3-Hydroxy-5-nitropyridin-2(1H)-one. (General synthetic pathways and structural confirmation).[1]

  • National Institute of Standards and Technology (NIST). UV-Vis and IR Spectra of 2-Hydroxy-5-nitropyridine (Isomer Comparison). NIST Chemistry WebBook, SRD 69.

  • PubChem. Compound Summary for CID 22793 (3-Nitro-2-hydroxypyridine) and related Nitropyridones.[2] (Physical properties and pKa data).[3][4][5][6]

  • Royal Society of Chemistry. Comparative analysis of UV/Vis absorption spectra of nitro-substituted aromatics. Phys.[2][7] Chem. Chem. Phys.[7] (Contextual data for nitro-chromophores).

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Determination of 3-Hydroxy-5-nitropyridin-2(1H)-one

Introduction: The Criticality of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound such as 3-Hydroxy-5-nitropyridin-2(1H)-one, a molecule with potential therapeutic applications, establishing a robust analytical method to determine its purity is of paramount importance. Impurities, even at trace levels, can exhibit their own pharmacological or toxicological effects, potentially compromising the safety and therapeutic window of the drug.[1] Therefore, a meticulously developed and validated purity method is a regulatory necessity and a scientific imperative.

This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 3-Hydroxy-5-nitropyridin-2(1H)-one. We will explore the causal relationships behind experimental choices, from column and mobile phase selection to detector settings. Furthermore, this guide will objectively compare the developed HPLC method with alternative technologies such as Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), providing supporting data to inform the selection of the most appropriate analytical technique for different stages of drug development.

Part 1: Foundational HPLC Method Development for 3-Hydroxy-5-nitropyridin-2(1H)-one

The development of a reliable HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte and potential impurities. 3-Hydroxy-5-nitropyridin-2(1H)-one is a polar, aromatic compound containing both a hydroxyl and a nitro functional group, which dictates our starting point for method development.

Initial Assessment and Starting Conditions

Given the polar nature of the target molecule, a reversed-phase (RP-HPLC) approach is the logical first choice due to its versatility and wide applicability in the pharmaceutical industry.[2]

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and provides a good starting point. The hydrophobicity of a standard C18 phase should provide adequate retention for our analyte. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is a conventional choice for initial development.

  • Mobile Phase Selection: A combination of a buffered aqueous phase and an organic modifier is standard for RP-HPLC.

    • Aqueous Phase: A phosphate buffer at a pH of around 2-3 is a good initial choice. The acidic pH will suppress the ionization of the hydroxyl group, leading to better peak shape and retention.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.

  • Detection: The presence of the nitropyridine chromophore suggests strong UV absorbance. A photodiode array (PDA) detector is ideal as it allows for the monitoring of multiple wavelengths simultaneously and can provide spectral information to assess peak purity. The initial detection wavelength can be set at the λmax of the compound.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard starting conditions.

Method Optimization: A Step-by-Step Protocol

The initial conditions provide a starting point, but optimization is crucial to ensure the method is "stability-indicating," meaning it can separate the main peak from all potential degradation products and process-related impurities.[1]

Experimental Protocol: HPLC Method Optimization

  • Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% acetonitrile over 20 minutes) to elute all components of the sample, including any potential late-eluting impurities.

  • Fine-tuning the Gradient: Based on the initial run, adjust the gradient to improve the resolution between the main peak and any closely eluting impurities. A shallower gradient around the elution time of the main peak will enhance separation.

  • Mobile Phase pH Adjustment: Analyze the peak shape of 3-Hydroxy-5-nitropyridin-2(1H)-one. If tailing is observed, a slight adjustment of the mobile phase pH (e.g., from 2.5 to 3.0) can sometimes improve peak symmetry.

  • Organic Modifier Evaluation: If resolution is still not optimal, consider switching the organic modifier to methanol or using a ternary mixture of water, acetonitrile, and methanol.

  • Column Chemistry Screening: If co-elution persists, screening different column chemistries is the next logical step. A phenyl-hexyl or a polar-embedded C18 column can offer different selectivity for aromatic and polar compounds.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Forced Degradation & Validation Start Analyte Characterization (3-Hydroxy-5-nitropyridin-2(1H)-one) Initial_Conditions Select Initial HPLC Conditions (C18, ACN/H2O, pH 2.5, 1 mL/min, 30°C) Start->Initial_Conditions Initial_Run Perform Broad Gradient Run Initial_Conditions->Initial_Run Evaluate_Chromatogram Evaluate Resolution & Peak Shape Initial_Run->Evaluate_Chromatogram Adjust_Gradient Fine-tune Gradient Evaluate_Chromatogram->Adjust_Gradient Suboptimal Resolution Adjust_pH Adjust Mobile Phase pH Evaluate_Chromatogram->Adjust_pH Poor Peak Shape Change_Modifier Change Organic Modifier (e.g., Methanol) Evaluate_Chromatogram->Change_Modifier Persistent Co-elution Change_Column Screen Alternative Column Chemistries Evaluate_Chromatogram->Change_Column Selectivity Issues Optimized_Method Optimized Method Achieved Evaluate_Chromatogram->Optimized_Method Acceptable Separation Adjust_Gradient->Evaluate_Chromatogram Adjust_pH->Evaluate_Chromatogram Change_Modifier->Evaluate_Chromatogram Change_Column->Evaluate_Chromatogram Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) Optimized_Method->Forced_Degradation Peak_Purity Assess Peak Purity (PDA) Forced_Degradation->Peak_Purity Validation Method Validation (ICH Q2(R1)) Peak_Purity->Validation Purity Confirmed Final_Method Final Validated Purity Method Validation->Final_Method Validation Successful

Forced Degradation Studies: The Key to a Stability-Indicating Method

Forced degradation studies are a regulatory requirement and a critical component of method development.[1] These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products.[3] The goal is to ensure that the analytical method can separate these degradants from the parent compound.

Experimental Protocol: Forced Degradation Studies

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60 °C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

The chromatograms from these stressed samples are then compared to that of an unstressed sample. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak.

Method Validation according to ICH Q2(R1)

Once the method is optimized and demonstrated to be stability-indicating, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] This ensures the method is suitable for its intended purpose.[6]

Key Validation Parameters for a Purity Method:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is selective for the analyte and can resolve it from impurities and degradants.Peak purity index > 0.995 (from PDA detector).
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations.
Range The concentration range over which the method is linear, accurate, and precise.From the Limit of Quantitation (LOQ) to 120% of the specification limit for impurities.
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% for spiked impurity samples at three concentration levels.
Precision The degree of agreement between multiple measurements of the same sample.Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 5% for impurities.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution or quantification when parameters like pH, flow rate, and temperature are slightly varied.

Part 2: A Comparative Guide to Alternative Analytical Technologies

While HPLC is the gold standard for pharmaceutical purity analysis, other technologies offer distinct advantages in certain scenarios.[7] The choice of technique often depends on the specific analytical challenge and the stage of drug development.

Tech_Comparison_Logic cluster_0 Analytical Need cluster_1 Primary Technique cluster_2 Alternative Techniques Need Purity Analysis of 3-Hydroxy-5-nitropyridin-2(1H)-one HPLC HPLC (Robust, Established) Need->HPLC Standard Approach UPLC UPLC (High Throughput, High Resolution) Need->UPLC Need for Speed & Resolution SFC SFC (Green Chemistry, Chiral Separations) Need->SFC Solvent Reduction & Orthogonal Selectivity CE CE (High Efficiency, Low Sample Volume) Need->CE Complex Mixtures & Limited Sample

High-Performance Liquid Chromatography (HPLC)

HPLC remains the most widely used technique for pharmaceutical purity analysis due to its robustness, versatility, and the vast body of established methods.[7]

Table: Performance Characteristics of a Developed HPLC Method

ParameterHPLC
Analysis Time 15-20 min
Resolution (Critical Pair) > 2.0
Typical Flow Rate 1.0 mL/min
Solvent Consumption (per run) ~20 mL
LOD/LOQ ~0.01% / ~0.03%
Strengths Robust, reliable, widely available, well-understood.
Limitations Longer analysis times, higher solvent consumption compared to newer techniques.
Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[8] This results in dramatic improvements in speed, resolution, and sensitivity.[7][9]

Table: HPLC vs. UPLC for Purity Analysis

ParameterHPLCUPLC
Analysis Time 15-20 min2-5 min
Resolution (Critical Pair) > 2.0> 3.0
Typical Flow Rate 1.0 mL/min0.4-0.6 mL/min
Solvent Consumption (per run) ~20 mL~2-3 mL
LOD/LOQ ~0.01% / ~0.03%~0.005% / ~0.015%
Strengths Robust, reliable, widely available.High throughput, superior resolution, increased sensitivity, reduced solvent consumption.
Limitations Longer analysis times.Higher initial instrument cost, more susceptible to clogging with dirty samples.
Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatographic technique that uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of organic modifier.[10] It offers very fast separations and unique selectivity, particularly for chiral compounds and polar analytes.[11]

Table: HPLC vs. SFC for Purity Analysis

ParameterHPLCSFC
Analysis Time 15-20 min3-7 min
Resolution (Critical Pair) > 2.0Often provides orthogonal selectivity, resolving impurities that co-elute in RP-HPLC.
Typical Flow Rate 1.0 mL/min2-4 mL/min
Solvent Consumption (per run) ~20 mL (high organic)~1-2 mL (organic modifier)
LOD/LOQ ~0.01% / ~0.03%Comparable to HPLC, can be enhanced with MS detection.
Strengths Robust, versatile.Environmentally friendly, fast, orthogonal selectivity, ideal for preparative chromatography.
Limitations Higher solvent consumption.Less suitable for very polar, ionic compounds without significant method development.
Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[12] It offers extremely high efficiency and requires minimal sample and solvent volumes.[13]

Table: HPLC vs. CE for Purity Analysis

ParameterHPLCCE
Analysis Time 15-20 min5-10 min
Resolution (Critical Pair) > 2.0Can achieve very high resolution, especially for charged species and isomers.
Typical Flow Rate 1.0 mL/minnL/min (electrokinetic injection)
Solvent Consumption (per run) ~20 mL< 1 mL (for buffer replenishment)
LOD/LOQ ~0.01% / ~0.03%Generally less sensitive than HPLC with UV detection, but can be improved with advanced techniques.
Strengths Robust, high sensitivity with UV.Extremely high efficiency, minimal sample and solvent consumption, orthogonal separation mechanism.
Limitations Pressure limitations, column costs.Lower sensitivity for some compounds, requires charged analytes for optimal separation.

Conclusion: Selecting the Right Tool for the Job

The development of a robust purity method for a novel API like 3-Hydroxy-5-nitropyridin-2(1H)-one is a multi-faceted process that balances scientific rigor with practical considerations.

  • HPLC remains the foundational technique for purity analysis, offering a blend of reliability, versatility, and regulatory acceptance. The detailed method development workflow presented in this guide provides a solid framework for establishing a stability-indicating method suitable for routine quality control and regulatory submissions.

  • UPLC is the clear choice for high-throughput environments, such as in-process control and early-stage development, where speed and sensitivity are paramount.[7] Its ability to significantly reduce analysis time and solvent consumption also makes it a more cost-effective and environmentally friendly option in the long run.

  • SFC offers a valuable orthogonal approach, particularly when dealing with complex impurity profiles that are challenging to resolve by reversed-phase chromatography. Its "green" credentials make it an attractive alternative for preparative-scale purification of impurities for identification.[10]

  • CE excels in situations where sample volume is limited or when extremely high separation efficiency is required to resolve closely related isomers.[13] It serves as a powerful complementary technique to liquid chromatography.

Ultimately, the choice of analytical technology should be guided by the specific needs of the project. A comprehensive understanding of the strengths and limitations of each technique, as presented in this guide, will enable researchers and drug development professionals to make informed decisions, ensuring the quality, safety, and efficacy of new pharmaceutical products.

References

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2022). Journal of Pharmaceutical Analysis. [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (n.d.). Waters. [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2025, October 31). ResearchGate. [Link]

  • Capillary Electrophoresis for Pharmaceutical Analysis. (2002). Springer Nature Experiments. [Link]

  • Challenging applications of capillary electrophoresis in biopharmaceutical analysis. (n.d.). Eurofins. [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023, December 8). Technology Networks. [Link]

  • Capillary Electrophoresis-An insight into different modes and it's applications. (2014). Journal of Advanced Pharmacy Education & Research. [Link]

  • A Review on Comparative study of HPLC and UPLC. (2019, October 24). Research Journal of Pharmacy and Technology. [Link]

  • An Assessment of Stationary Phase Selectivity in SFC. (2022, June 1). LCGC International. [Link]

  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22). International Journal of Pharmaceutical Quality Assurance. [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. (2025, August 18). ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. [Link]

  • Method categories according to the ICH Q2(R1). (2018, May 11). MPL Lösungsfabrik. [Link]

  • A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. (2024, November 16). International Journal of Scientific Research & Technology. [Link]

  • How good is SFC for polar analytes?. (n.d.). ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. (n.d.). Agilent. [Link]

  • How Good is SFC for Polar Analytes?. (n.d.). Chromatography Today. [https://www.chromatographytoday.com/news/sfc-mdsfc/3 SFC/is-sfc-suitable-for-the-analysis-of-polar-compounds/30122]([Link] SFC/is-sfc-suitable-for-the-analysis-of-polar-compounds/30122)

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025, January 31). TMP Universal Journal of Advances in Pharmaceutical Sciences. [Link]

  • QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. (2025, October 29). Scientific Reports. [Link]

  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. (2024, July 15). International Research Journal of Engineering and Technology. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). Applied and Environmental Microbiology. [Link]

  • Methods for hplc analysis. (2019, February 21).
  • Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • Degradation of pyridines in the environment. (1992). Reviews of Environmental Contamination and Toxicology. [Link]

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. (n.d.). ResearchGate. [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024, October 18). Scientific Reports. [Link]

  • Degradation of Pyridines in the Environment. (1992). ResearchGate. [Link]

  • Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. (1998). Chemosphere. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica. [Link]

  • Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. (2025, August 5). ResearchGate. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]

Sources

Comparative

elemental analysis standards for 3-Hydroxy-5-nitropyridin-2(1H)-one

Comprehensive Characterization Guide: Elemental Analysis Standards for 3-Hydroxy-5-nitropyridin-2(1H)-one Executive Summary For researchers in drug discovery and organic synthesis, 3-Hydroxy-5-nitropyridin-2(1H)-one repr...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Characterization Guide: Elemental Analysis Standards for 3-Hydroxy-5-nitropyridin-2(1H)-one

Executive Summary

For researchers in drug discovery and organic synthesis, 3-Hydroxy-5-nitropyridin-2(1H)-one represents a critical heterocyclic scaffold.[1][2] However, its structural complexity—featuring a nitro group, a phenolic hydroxyl, and keto-enol tautomerism—presents significant challenges for purity validation.

This guide objectively compares Elemental Analysis (EA) —the historical gold standard for bulk purity—against modern orthogonal alternatives like Quantitative NMR (qNMR) and HPLC . While EA provides the definitive proof of elemental composition required for publication and regulatory filing, it is prone to specific artifacts when applied to nitro-substituted pyridones. This document details the optimized protocols required to use EA effectively and when to pivot to alternative methods.

Part 1: The "Product" – Elemental Analysis (CHN) Standards

Elemental Analysis (CHN Combustion) remains the primary method for establishing the bulk purity of a new chemical entity (NCE). Unlike chromatographic methods, which require response factors, EA is absolute.

Theoretical Baseline

To validate 3-Hydroxy-5-nitropyridin-2(1H)-one, one must first establish the theoretical acceptance criteria.[1][2] Note that pyridones are highly hygroscopic and often form stable hydrates.

Target Compound: 3-Hydroxy-5-nitropyridin-2(1H)-one Molecular Formula:


Molecular Weight:  156.10  g/mol [1][2]
ElementTheoretical % (Anhydrous)Theoretical % (Monohydrate)Industry Acceptance Limit
Carbon (C) 38.47%34.49%± 0.40%
Hydrogen (H) 2.58%3.47%± 0.40%
Nitrogen (N) 17.95%16.09%± 0.30%

Critical Insight: A common failure mode for this compound is a high Hydrogen result (+0.5% to +1.0%) accompanied by low Carbon. This almost invariably indicates the presence of lattice water (hemi- or monohydrate) rather than synthetic impurity.[2]

Technical Challenges & Solutions

Analyzing nitro-substituted pyridines requires deviations from standard CHN protocols.

  • The Nitro Problem: Nitro groups (

    
    ) can decompose into nitrogen oxides (
    
    
    
    ) that are not fully reduced to nitrogen gas (
    
    
    ) in standard reduction tubes. This leads to low Nitrogen values .[3]
    • Solution: Use a fresh copper reduction column and optimize the oxygen dosing time to prevent "flash combustion" which overwhelms the reduction zone.

  • The Refractory Carbon Problem: Pyridones can form "coke" (char) that traps nitrogen.

    • Solution: Add Tungsten(VI) oxide (

      
      )  as a combustion aid. It acts as an oxygen donor and flux, ensuring complete mineralization of the aromatic ring.
      

Part 2: Comparative Analysis – EA vs. Alternatives

Is Elemental Analysis the best tool for this specific compound? Below is a data-driven comparison with orthogonal techniques.

Comparison Matrix
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV/Vis
Primary Utility Bulk purity & composition confirmation.[1][2]Absolute purity & solvent quantification.Trace impurity profiling.
Accuracy ± 0.3–0.4% (Absolute)± 0.5–1.0% (Relative to IS)Relative (Area %)
Specific Strength Detects non-chromophoric impurities (inorganics, water).Distinguishes solvates from moisture; non-destructive.Separates structural isomers (regioisomers).
Weakness for Target Sensitive to hygroscopicity; requires 2mg+ sample.Requires internal standard; overlap with solvent peaks."Blind" to inorganic salts and water content.
Verdict Mandatory for Publication Best for Hydrate Determination Best for Reaction Monitoring
Detailed Analysis

1. EA vs. qNMR (The Hydrate Solver) For 3-Hydroxy-5-nitropyridin-2(1H)-one, qNMR is often superior for diagnosing purity issues, while EA is better for certifying the final lot.[1][2]

  • Scenario: Your EA results show C: 37.5% (Low) and H: 3.0% (High).

  • EA Interpretation: The sample is impure or wet, but EA cannot distinguish between surface moisture and a stable hydrate.

  • qNMR Solution: By using an internal standard (e.g., Maleic Acid) in DMSO-

    
    , qNMR can quantify the molar ratio of water to the host molecule. If the water peak integrates to exactly 1.0 equivalent relative to the aromatic protons, you have a monohydrate. You can then recalculate your EA theoreticals (see Table 1) to validate the lot.
    

2. EA vs. HPLC (The Salt Trap) Synthesis of hydroxypyridones often involves acidification steps (e.g., HCl workup).

  • HPLC Failure: Chloride ions are invisible to UV detection.[2] A sample could be 90% product and 10% NaCl, and HPLC would report "99.9% Purity."

  • EA Success: EA would immediately flag this with a massive drop in %C and %N (dilution effect), protecting downstream biological assays from dosing errors.

Part 3: Optimized Experimental Protocol

To achieve publication-quality EA data for 3-Hydroxy-5-nitropyridin-2(1H)-one, follow this self-validating workflow.

Step 1: Sample Pre-treatment (Crucial)
  • Drying: Dry the sample at 80°C under high vacuum (0.1 mbar) for 4 hours.

  • Why? This removes surface moisture but typically retains lattice water if a stable hydrate exists.

  • Handling: Use a micro-spatula and handle in a low-humidity glove box if possible.[1][2] Pyridones grab moisture from air within seconds.

Step 2: Instrument Configuration (PE 2400 or Elementar vario)
  • Combustion Temp: 975°C (Standard) or 1050°C (if using additives).

  • Carrier Gas: Helium (Grade 5.0).

  • Oxygen Dose: Extended (5–10 seconds) to ensure nitro group oxidation.

Step 3: The "Sandwich" Technique
  • Tare a tin capsule (

    
    ).
    
  • Add 1.5 – 2.5 mg of 3-Hydroxy-5-nitropyridin-2(1H)-one.

  • Cover the sample with 5–10 mg of Tungsten Oxide (

    
    )  powder.
    
  • Fold the capsule tightly to exclude air bubbles (which cause Nitrogen blanks).

  • Rationale:

    
     prevents the formation of char and aids in the decomposition of the nitro-aromatic core.
    

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision pathway for characterizing this compound, highlighting when to rely on EA versus qNMR.

CharacterizationWorkflow Start Crude 3-Hydroxy-5-nitropyridin-2(1H)-one HPLC HPLC-UV Analysis Start->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Recrystallize Recrystallize (EtOH/Water) PurityCheck->Recrystallize No Dry Vacuum Dry (80°C, 4h) PurityCheck->Dry Yes Recrystallize->HPLC EA_Run Run Elemental Analysis (w/ WO3 additive) Dry->EA_Run EA_Check Within ±0.4%? EA_Run->EA_Check Pass VALIDATED Reference Standard EA_Check->Pass Yes Fail_Hydrate Check H% High / C% Low? EA_Check->Fail_Hydrate No Fail_Hydrate->Recrystallize No (Impure) qNMR Run qNMR (DMSO-d6) Check Water Integral Fail_Hydrate->qNMR Yes (Hydrate Suspected) Recalc Recalc Theoreticals for Hydrate qNMR->Recalc Recalc->EA_Check

Caption: Decision tree for validating 3-Hydroxy-5-nitropyridin-2(1H)-one purity, integrating EA and qNMR loops to address hydration issues.

References

  • National Institute of Standards and Technology (NIST). (2025). 2-Hydroxy-5-nitropyridine: Gas Phase & Condensed Phase Thermochemistry.[1][2] NIST Chemistry WebBook, SRD 69. [Link]

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.[4]Molecules, 26(2). [Link]

Sources

Validation

Comparative Guide: 3-Hydroxy-5-nitropyridin-2(1H)-one vs. 3-Hydroxy-6-nitropyridin-2-one

This guide outlines the critical distinctions between 3-Hydroxy-5-nitropyridin-2(1H)-one (the commonly desired pharmacophore) and its regioisomer 3-Hydroxy-6-nitropyridin-2-one .[1][2][3][4] [1][2][3][4] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical distinctions between 3-Hydroxy-5-nitropyridin-2(1H)-one (the commonly desired pharmacophore) and its regioisomer 3-Hydroxy-6-nitropyridin-2-one .[1][2][3][4]

[1][2][3][4]

Executive Summary

In medicinal chemistry, particularly in the development of AMPA receptor antagonists and kinase inhibitors, the nitration of 3-hydroxypyridin-2-one is a critical step.[1][2][3] The reaction predominantly yields the 5-nitro isomer due to the directing effects of the 3-hydroxyl group. However, the 6-nitro isomer can form as a minor byproduct or require specific synthesis for structure-activity relationship (SAR) studies.[1][2][3][4]

The definitive distinction lies in 1H NMR spectroscopy :

  • 5-Nitro Isomer: Displays meta-coupling (

    
     Hz) between H-4 and H-6.[1][2][3][4]
    
  • 6-Nitro Isomer: Displays ortho-coupling (

    
     Hz) between H-4 and H-5.[1][2][3][4]
    

Structural Analysis & Tautomerism

Both compounds exist in a tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms.[3][4] In polar solvents (DMSO, Methanol) and the solid state, the pyridone form is dominant.[2][3]

Structural Diagram

G cluster_0 Target: 5-Nitro Isomer cluster_1 Impurity/Analog: 6-Nitro Isomer A1 3-Hydroxy-5-nitropyridin-2(1H)-one (Major Product) A2 Structure: NO2 at C5 H at C4, C6 A1->A2 defined by B2 Structure: NO2 at C6 H at C4, C5 A2->B2 Regioisomers B1 3-Hydroxy-6-nitropyridin-2-one (Minor Regioisomer) B1->B2 defined by

Caption: Structural relationship between the 5-nitro and 6-nitro regioisomers.

Spectroscopic Distinction (The "Smoking Gun")

The most reliable method to distinguish these isomers is Proton Nuclear Magnetic Resonance (


H NMR).[4] The substitution pattern dictates the coupling constants (

) of the remaining ring protons.
Comparative Analytical Data
Feature5-Nitro Isomer (Target)6-Nitro Isomer (Alternative)Causality
Proton Environment H-4 and H-6H-4 and H-5Position of the Nitro group blocks different sites.[1][2][3][4]
Coupling Type Meta Coupling (

)
Vicinal (Ortho) Coupling (

)
Distance between protons through the ring bonds.[3][4]
Coupling Constant (

)
~ 2.0 – 2.5 Hz ~ 7.0 – 8.5 Hz Meta protons couple weakly; Ortho protons couple strongly.[3][4]
H-6 Signal Downfield doublet (

ppm)
Absent (Substituted by NO

)
H-6 is adjacent to Nitrogen (deshielded); its absence confirms 6-substitution.[1][2][3][4]
Appearance Two doublets (d) with narrow splitting.[2][3][4]Two doublets (d) with wide splitting.[2][3][4]Visual splitting pattern in the spectrum.[3][5][6]
Mechanistic Insight: Why the Coupling Differs
  • In the 5-nitro isomer , the protons are separated by the nitro-bearing carbon (C-5).[1][2][3] This "W-coupling" or long-range interaction results in a small

    
     value.[1][2][3][4]
    
  • In the 6-nitro isomer , the protons reside on adjacent carbons (C-4 and C-5).[1][2][3] The orbital overlap allows for strong spin-spin coupling, resulting in a significantly larger

    
     value.[2][3]
    

Synthesis & Regioselectivity

Understanding the synthesis helps predict impurity profiles.[3] The standard route involves electrophilic aromatic substitution (nitration).[4]

Reaction Pathway Diagram

Reaction cluster_products Product Distribution Start 3-Hydroxypyridin-2(1H)-one Reagents HNO3 / H2SO4 (Electrophilic Aromatic Substitution) Start->Reagents Major 5-Nitro Isomer (Major Product >80%) Reagents->Major Directing Effect: OH (ortho/para) C=O (meta) Minor 6-Nitro Isomer (Trace/Minor) Reagents->Minor Steric hindrance at C4/C6

Caption: Nitration pathway of 3-hydroxypyridin-2-one favoring the 5-nitro isomer.[1][2][3][4]

Synthesis Logic:

  • Directing Effects: The 3-hydroxyl group is a strong electron-donating group (EDG) and directs electrophiles to the ortho (C-2, C-4) and para (C-6) positions.[1][2][3][4]

  • Blocking: The C-2 position is blocked by the carbonyl.[2][3][4]

  • Competition: The C-4 position is sterically crowded by the adjacent hydroxyl.[3][4] The C-6 position is activated by the OH (para) but deactivated by the adjacent Nitrogen. The C-5 position is meta to the OH but para to the Carbonyl (which can stabilize the intermediate via resonance if considered as a hydroxypyridine).

  • Observation: Experimental literature confirms that nitration of 3-hydroxy-2-pyridone typically occurs at the 5-position , making it the thermodynamic product.[1][2][3][4] The 6-nitro isomer is difficult to access directly and is often synthesized via cyclization of acyclic nitro-precursors or oxidation of amino-pyridines.[1][2][3][4]

Experimental Protocols

Protocol A: Synthesis of 3-Hydroxy-5-nitropyridin-2(1H)-one

This protocol utilizes mild nitration conditions to maximize regioselectivity.[1][2][3][4]

  • Preparation: Dissolve 3-hydroxypyridin-2-one (10 mmol) in concentrated sulfuric acid (5 mL) at 0°C.

  • Nitration: Dropwise add fuming nitric acid (1.1 eq) over 30 minutes, maintaining temperature < 10°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:MeOH 9:1).[2][3][4]

  • Quenching: Pour the mixture onto crushed ice (50 g). The product typically precipitates as a yellow solid.[3]

  • Purification: Filter the solid. Recrystallize from water or ethanol/water.[2][3][4]

  • Validation: Check NMR. Expect

    
     Hz.[2][3][4]
    
Protocol B: HPLC Separation of Isomers

Use this method if the 6-nitro impurity is suspected.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2][3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3][4]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 320 nm (Nitro-pyridones have strong absorbance in the 300-350 nm range).[1][2][3]

  • Elution Order: The 5-nitro isomer is generally more polar (due to the "push-pull" resonance between 3-OH and 5-NO2) and typically elutes before the 6-nitro isomer, though this must be empirically verified.[1][2][3]

References

  • Nitration Regiochemistry

    • Study: "The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX.
    • Source:Journal of the Chemical Society B, 1971.
    • Link:[Link][2][3][4]

  • NMR Characterization of Pyridones

    • Study: "Tautomerism and NMR spectral interpret
    • Source:Journal of Molecular Structure, 2003.[2][3][4]

    • Link:[Link][2][3][4]

  • Synthesis of Nitro-Hydroxypyridines

    • Study: "One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine."[1][2][3][4]

    • Source:Google Patents (CN112745259A).[2][3][4]

    • Link

Sources

Safety & Regulatory Compliance

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